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16,16-dimethyl Prostaglandin A1

Cat. No.: B10768276
M. Wt: 364.5 g/mol
InChI Key: CTQQHQGBBMYJPT-UHFFFAOYSA-N
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Description

16,16-dimethyl Prostaglandin A1 (di-Me-PGA1) is a metabolism-resistant analog of Prostaglandin A1 (PGA1) with demonstrated broad-spectrum antiviral and research applications. This compound significantly inhibits viral replication in both Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus type 1 (HIV-1) infection systems. The 50% inhibitory concentration (ID50) for various HSV-1 strains ranges from 3.8 to 5.6 µg/ml in Vero cells and 4.6 to 7.3 µg/ml in human foreskin fibroblasts, while for HIV-1, the ID50 is 2.5 µg/ml in acutely infected T-cells. These effects occur at concentrations that do not adversely alter cellular DNA synthesis, highlighting its selective activity. Furthermore, this compound acts as a potent inhibitor of DNA synthesis, showing efficacy against Lewis lung carcinoma and B16 amelanotic melanoma cells. Its unique structure provides enhanced stability for in vitro research. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36O4 B10768276 16,16-dimethyl Prostaglandin A1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h12-15,17-18,20,24H,4-11,16H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQQHQGBBMYJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of 16,16-dimethyl Prostaglandin A1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the molecular mechanism of action of 16,16-dimethyl Prostaglandin A1 (16,16-dmPGA1), a synthetic analog of Prostaglandin A1. This document is intended for researchers, scientists, and drug development professionals interested in the antiviral and antiproliferative properties of this compound.

Core Mechanisms of Action: A Dual Approach to Cellular Modulation

This compound exhibits two primary biological activities: potent antiviral effects against a range of viruses and significant inhibition of DNA synthesis in cancer cells. These effects are mediated through distinct, yet potentially interconnected, signaling pathways.

Antiviral Mechanism of Action

The antiviral properties of 16,16-dmPGA1 are primarily attributed to the induction of the cellular stress response, specifically the upregulation of Heat Shock Protein 70 (HSP70). This process is initiated by the activation of Heat Shock Factor 1 (HSF1), a key transcriptional regulator of the heat shock response. While the precise upstream signaling cascade linking 16,16-dmPGA1 to HSF1 activation is still under investigation, the current understanding points to a pathway independent of prostaglandin receptors and likely involves the electrophilic nature of the cyclopentenone ring of PGA1 analogs.

Once activated, HSF1 translocates to the nucleus and binds to heat shock elements (HSEs) in the promoter regions of heat shock genes, leading to the robust transcription and translation of HSP70. The elevated levels of HSP70 then exert a selective inhibitory effect on viral protein synthesis, while leaving host cell protein synthesis largely unaffected. This selective inhibition is thought to occur at the translational level, effectively halting the production of new viral particles.

An alternative, and potentially complementary, antiviral mechanism involves the inhibition of viral protein glycosylation. Proper glycosylation is crucial for the folding, stability, and function of many viral envelope proteins. By interfering with this process, 16,16-dmPGA1 can lead to the production of non-functional viral proteins, thereby preventing the assembly and release of infectious virions.

Antiproliferative Mechanism of Action: Induction of Cell Cycle Arrest

The antiproliferative activity of 16,16-dmPGA1 is centered on its ability to induce cell cycle arrest at the G1/S transition phase. This blockade prevents cancer cells from entering the DNA synthesis (S) phase, thereby halting their proliferation. This effect is notably independent of the cyclic AMP (cAMP) signaling pathway, a common mediator of prostaglandin actions.

The G1 arrest is orchestrated through the modulation of key cell cycle regulatory proteins. 16,16-dmPGA1 has been shown to decrease the levels of cyclin D1 and its associated cyclin-dependent kinase 4 (cdk4). Concurrently, it leads to a significant upregulation of the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1). This induction of p21 appears to occur in a p53-independent manner, which is significant for cancers with mutated or non-functional p53.

The increased levels of p21 lead to the inhibition of cyclin E-cdk2 complexes. The inactivation of these critical kinases prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and ultimately leading to cell cycle arrest.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activity of this compound.

| Antiviral Activity of this compound | | :--- | :--- | | Virus | Cell Line | ID₅₀ (µg/mL) | | Herpes Simplex Virus Type 1 (HSV-1) | Vero Cells | 3.8 - 5.6 | | Herpes Simplex Virus Type 1 (HSV-1) | Human Foreskin Fibroblasts | 4.6 - 7.3 | | Herpes Simplex Virus Type 2 (HSV-2) | Vero Cells | 3.8 - 4.5 | | Herpes Simplex Virus Type 2 (HSV-2) | Human Foreskin Fibroblasts | 5.7 | | Human Immunodeficiency Virus Type 1 (HIV-1) | Acutely Infected T Cells (VB line) | 2.5 | | Human Immunodeficiency Virus Type 1 (HIV-1) | Chronically Infected Macrophages | 5.2 |

| Antiproliferative Activity of this compound | | :--- | :--- | | Parameter | Cell Line | Effect | Concentration | | Inhibition of DNA Synthesis | S-49 cyc- lymphoma cells | 42% inhibition | 50 µM | | Cell Cycle Arrest | S-49 cyc- lymphoma cells | G1 phase arrest | 30-50 µM |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Antiviral_Mechanism Antiviral Mechanism of this compound dmPGA1 16,16-dimethyl Prostaglandin A1 HSF1_activation HSF1 Activation dmPGA1->HSF1_activation Glycosylation_Inhibition Inhibition of Viral Protein Glycosylation dmPGA1->Glycosylation_Inhibition HSF1_trimerization HSF1 Trimerization & Nuclear Translocation HSF1_activation->HSF1_trimerization HSE_binding Binding to Heat Shock Elements (HSEs) HSF1_trimerization->HSE_binding HSP70_transcription HSP70 Gene Transcription HSE_binding->HSP70_transcription HSP70_translation HSP70 Protein Translation HSP70_transcription->HSP70_translation Viral_Protein_Synthesis Viral Protein Synthesis HSP70_translation->Viral_Protein_Synthesis Inhibition Viral_Replication Viral Replication Viral_Protein_Synthesis->Viral_Replication Glycosylation_Inhibition->Viral_Replication Inhibition

Caption: Antiviral signaling pathway of this compound.

Antiproliferative_Mechanism Antiproliferative Mechanism of this compound dmPGA1 16,16-dimethyl Prostaglandin A1 CyclinD1_cdk4 Cyclin D1 / cdk4 dmPGA1->CyclinD1_cdk4 Inhibition p21 p21 (WAF1/CIP1) Upregulation dmPGA1->p21 pRb_phosphorylation pRb Phosphorylation CyclinD1_cdk4->pRb_phosphorylation CyclinE_cdk2 Cyclin E / cdk2 p21->CyclinE_cdk2 Inhibition CyclinE_cdk2->pRb_phosphorylation E2F_release E2F Release pRb_phosphorylation->E2F_release S_phase_genes S-Phase Gene Transcription E2F_release->S_phase_genes G1_S_transition G1/S Transition S_phase_genes->G1_S_transition Experimental_Workflow_Antiviral Experimental Workflow: Antiviral Activity Assessment cluster_plate1 Plate 1: Infection and Treatment cluster_plate2 Plate 2: Titer Determination (TCID₅₀) Cell_Seeding Seed host cells in 96-well plates Cell_Infection Infect cells with virus (e.g., HSV-1, HIV-1) Cell_Seeding->Cell_Infection Drug_Treatment Add serial dilutions of 16,16-dmPGA1 Cell_Infection->Drug_Treatment Incubation1 Incubate for viral replication cycle (24-72h) Drug_Treatment->Incubation1 Lysate_Collection Collect supernatant/ cell lysate Incubation1->Lysate_Collection Serial_Dilution Perform serial dilutions of lysate onto fresh cells Lysate_Collection->Serial_Dilution Incubation2 Incubate and monitor for cytopathic effect (CPE) Serial_Dilution->Incubation2 CPE_Scoring Score wells for CPE Incubation2->CPE_Scoring Analysis Calculate ID₅₀ using Reed-Muench method CPE_Scoring->Analysis Experimental_Workflow_CellCycle Experimental Workflow: Cell Cycle Analysis Cell_Culture Culture cancer cells (e.g., S-49 cyc-) Drug_Exposure Treat cells with 16,16-dmPGA1 (e.g., 30-50 µM for 24h) Cell_Culture->Drug_Exposure Cell_Harvesting Harvest and wash cells Drug_Exposure->Cell_Harvesting Fixation Fix cells in cold ethanol (70%) Cell_Harvesting->Fixation Staining Stain with Propidium Iodide (PI) and treat with RNase Fixation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Determine cell cycle distribution (G1, S, G2/M phases) Flow_Cytometry->Data_Analysis

Unveiling the Biological Activities of 16,16-dimethyl Prostaglandin A1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-dimethyl Prostaglandin A1 (di-Me-PGA1) is a synthetic analog of Prostaglandin A1, engineered for increased metabolic stability.[1] As a member of the cyclopentenone prostaglandin family, it exhibits a range of biological activities, most notably in the realms of antiviral and anti-proliferative effects. This technical guide provides an in-depth overview of the core biological activities of 16,16-dimethyl PGA1, presenting key quantitative data, detailed experimental methodologies, and outlining its likely signaling pathways.

Core Biological Activities

The primary reported biological activities of 16,16-dimethyl PGA1 are its ability to inhibit viral replication and suppress DNA synthesis in cancer cells.

Antiviral Activity

16,16-dimethyl PGA1 has demonstrated significant inhibitory effects against both DNA and RNA viruses, specifically Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[2] A key study by Hughes-Fulford et al. (1992) established the dose-dependent antiviral efficacy of this compound across various viral strains and cell lines.[3] The inhibitory concentrations (IC50) from this study are summarized below.

Data Presentation

Table 1: Antiviral Activity of this compound against Herpes Simplex Virus (HSV) [3]

Virus StrainCell Line50% Inhibitory Concentration (IC50) (µg/mL)
HSV-1 (MacIntyre)Vero Cells3.8
HSV-1 (KOS)Vero Cells5.6
HSV-1 (F)Vero Cells4.2
HSV-1 (MacIntyre)Human Foreskin Fibroblasts4.6
HSV-1 (KOS)Human Foreskin Fibroblasts7.3
HSV-2 (G)Vero Cells3.8
HSV-2 (SAV)Vero Cells4.5
HSV-2 (G)Human Foreskin Fibroblasts5.7

Table 2: Antiviral Activity of this compound against Human Immunodeficiency Virus (HIV-1) [3]

Cell LineInfection Type50% Inhibitory Concentration (IC50) (µg/mL)
VB T cellsAcute2.5
MacrophagesChronic5.2
Anti-proliferative Activity

In addition to its antiviral effects, 16,16-dimethyl PGA1 has been shown to inhibit DNA synthesis in certain cancer cell lines. Research by Honn et al. (1981) identified it as an inhibitor of DNA synthesis in Lewis lung carcinoma and B16 amelanotic melanoma cells. While the specific quantitative data on the inhibition of DNA synthesis is not detailed in readily available literature, the study highlights the potential of this compound as an anti-proliferative agent. This activity is consistent with the known effects of other A-series prostaglandins which can induce cell cycle arrest.

Postulated Signaling Pathways

The precise signaling pathways of 16,16-dimethyl PGA1 have not been fully elucidated. However, based on the known mechanisms of cyclopentenone prostaglandins, two primary pathways are likely involved: the inhibition of the NF-κB signaling pathway and the modulation of the PPAR-γ signaling pathway.

Inhibition of NF-κB Signaling

Cyclopentenone prostaglandins are known inhibitors of the NF-κB pathway, a key regulator of inflammation and cell survival. The proposed mechanism involves the inhibition of IκB-α phosphorylation and degradation, which prevents the translocation of the p50/p65 NF-κB dimer to the nucleus, thereby blocking the transcription of pro-inflammatory and pro-survival genes.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκBα diMePGA1 16,16-dimethyl PGA1 diMePGA1->IKK_complex Inhibits DNA DNA NFkB_n->DNA Gene_Transcription Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription

Inhibition of the NF-κB Signaling Pathway by 16,16-dimethyl PGA1.
Modulation of PPAR-γ Signaling

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. Cyclopentenone prostaglandins are known to be natural ligands for PPAR-γ. Upon activation, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on target genes, leading to the transcription of genes that are generally associated with anti-inflammatory responses.

PPARg_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus diMePGA1 16,16-dimethyl PGA1 PPARg PPARγ diMePGA1->PPARg Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPARg_RXR_n PPARγ-RXR PPARg_RXR->PPARg_RXR_n Translocation PPRE PPRE PPARg_RXR_n->PPRE Binds Gene_Transcription Gene Transcription (Anti-inflammatory) PPRE->Gene_Transcription

Postulated Activation of the PPAR-γ Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 16,16-dimethyl PGA1's biological activity.

Plaque Reduction Assay for Antiviral Activity against HSV

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of plaques (zones of cell death) caused by viral infection.

Plaque_Reduction_Assay Cell_Seeding 1. Seed Vero or HFF cells in multi-well plates and grow to confluence. Virus_Infection 2. Infect cell monolayers with a known titer of HSV. Cell_Seeding->Virus_Infection Compound_Addition 3. Add serial dilutions of 16,16-dimethyl PGA1 to the infected cells. Virus_Infection->Compound_Addition Incubation 4. Incubate for a period to allow plaque formation (e.g., 48-72 hours). Compound_Addition->Incubation Staining 5. Fix and stain the cells (e.g., with crystal violet). Incubation->Staining Plaque_Counting 6. Count the number of plaques in each well. Staining->Plaque_Counting IC50_Calculation 7. Calculate the IC50 value. Plaque_Counting->IC50_Calculation

Workflow for the Plaque Reduction Assay.
HIV-1 p24 Antigen Capture ELISA for Antiviral Activity

This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of HIV-1 p24 core antigen in cell culture supernatants, which is a marker of viral replication.

p24_ELISA Cell_Culture 1. Culture HIV-1 infected T cells or macrophages with serial dilutions of 16,16-dimethyl PGA1. Supernatant_Collection 2. Collect cell culture supernatants at specific time points. Cell_Culture->Supernatant_Collection ELISA_Plate 3. Add supernatants to microplate wells coated with anti-p24 antibody. Supernatant_Collection->ELISA_Plate Incubation_Wash1 4. Incubate to allow p24 binding, then wash. ELISA_Plate->Incubation_Wash1 Secondary_Ab 5. Add a biotinylated anti-p24 detection antibody. Incubation_Wash1->Secondary_Ab Incubation_Wash2 6. Incubate and wash. Secondary_Ab->Incubation_Wash2 Enzyme_Conjugate 7. Add streptavidin-horseradish peroxidase (HRP). Incubation_Wash2->Enzyme_Conjugate Incubation_Wash3 8. Incubate and wash. Enzyme_Conjugate->Incubation_Wash3 Substrate_Addition 9. Add TMB substrate and stop solution. Incubation_Wash3->Substrate_Addition Read_Absorbance 10. Measure absorbance at 450 nm. Substrate_Addition->Read_Absorbance Calculate_p24 11. Quantify p24 concentration and determine IC50. Read_Absorbance->Calculate_p24

Workflow for the HIV-1 p24 Antigen Capture ELISA.
[³H]Thymidine Incorporation Assay for DNA Synthesis Inhibition

This assay measures the proliferation of cells by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Thymidine_Incorporation_Assay Cell_Seeding 1. Seed cancer cells (e.g., Lewis lung carcinoma, B16 melanoma) in multi-well plates. Compound_Treatment 2. Treat cells with various concentrations of 16,16-dimethyl PGA1. Cell_Seeding->Compound_Treatment Thymidine_Pulse 3. Add [³H]thymidine to the culture medium for a defined period (e.g., 4-24 hours). Compound_Treatment->Thymidine_Pulse Cell_Harvesting 4. Harvest the cells onto a filter mat to capture the DNA. Thymidine_Pulse->Cell_Harvesting Scintillation_Counting 5. Measure the amount of incorporated [³H]thymidine using a scintillation counter. Cell_Harvesting->Scintillation_Counting Data_Analysis 6. Determine the percentage of inhibition of DNA synthesis. Scintillation_Counting->Data_Analysis

Workflow for the [³H]Thymidine Incorporation Assay.

Conclusion

This compound is a potent synthetic prostaglandin with well-documented antiviral activity against HSV and HIV-1, and reported anti-proliferative effects on cancer cells. Its mechanism of action is likely multifaceted, involving the inhibition of the pro-inflammatory NF-κB pathway and potentially the activation of the anti-inflammatory PPAR-γ pathway. Further research is warranted to fully elucidate its molecular targets and to explore its therapeutic potential in viral infections and oncology. This guide provides a foundational understanding for researchers and drug development professionals interested in the further investigation of this promising compound.

References

The Genesis and Biological Activities of 16,16-dimethyl Prostaglandin A1: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16,16-dimethyl Prostaglandin A1 (dmPGA1) is a synthetic analog of the naturally occurring Prostaglandin A1 (PGA1). Engineered for metabolic stability, this compound has garnered significant interest for its potent biological activities, primarily its anti-neoplastic and antiviral properties. This technical guide provides an in-depth exploration of the discovery, history, and mechanisms of action of 16,16-dimethyl PGA1, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Introduction: The Emergence of a Stable Prostaglandin Analog

Prostaglandins, a group of lipid compounds, are involved in a myriad of physiological and pathological processes, including inflammation, cell growth, and immune responses.[1] The A-series prostaglandins, characterized by a cyclopentenone ring structure, have shown promise as therapeutic agents due to their antiproliferative and antiviral effects. However, their clinical utility is often hampered by rapid in vivo metabolism. This limitation spurred the development of synthetic analogs with enhanced stability and prolonged biological activity.

This compound was synthesized as a metabolically resistant analog of PGA1.[2] The introduction of two methyl groups at the C-16 position sterically hinders the enzymatic oxidation of the C-15 hydroxyl group, a key step in the metabolic inactivation of prostaglandins. This structural modification results in a longer in vivo half-life, allowing for sustained therapeutic action.

Discovery and History

The development of methylated prostaglandin analogs can be traced back to the early 1970s. In 1973, Sadahiko Iguchi and colleagues reported the synthesis of 15-methyl and 16,16-dimethyl prostaglandins, aiming to create analogs with modified biological activities. While this initial work focused on various prostaglandin series, it laid the groundwork for the synthesis of specific analogs like 16,16-dimethyl PGA1.

Subsequent research in the early 1980s began to uncover the therapeutic potential of these synthetic analogs. A pivotal 1981 study by Honn et al. investigated the effects of several prostaglandin analogs, including 16,16-dimethyl PGA1, on tumor cell DNA synthesis.[2] This research was among the first to demonstrate the potent antiproliferative activity of this specific compound.

A decade later, in 1992, Hughes-Fulford and her team published a significant paper detailing the broad-spectrum antiviral activity of 16,16-dimethyl PGA1 against both Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[3][4] This discovery opened up a new avenue of research into the therapeutic applications of this stable prostaglandin analog.

Biological Activities and Quantitative Data

The primary biological activities of this compound are its ability to inhibit cancer cell proliferation and viral replication.

Anti-Neoplastic Activity

16,16-dimethyl PGA1 has been shown to inhibit DNA synthesis in various cancer cell lines.[2] The following table summarizes the reported inhibitory concentrations.

Cell LineCompoundIC50 (µg/mL)Reference
Lewis Lung Carcinoma16,16-dimethyl PGA1Data not specified in abstractHonn et al., 1981[2]
B16 Amelanotic Melanoma16,16-dimethyl PGA1Data not specified in abstractHonn et al., 1981[2]

Further review of the full-text article by Honn et al. is required to populate specific IC50 values.

Antiviral Activity

The compound exhibits significant inhibitory effects on the replication of both DNA and RNA viruses.[3][4]

VirusCell LineCompoundID50 (µg/mL)
HSV-1 (various strains)Vero Cells16,16-dimethyl PGA13.8 - 5.6
HSV-1 (various strains)Human Foreskin Fibroblasts16,16-dimethyl PGA14.6 - 7.3
HSV-2 (two strains)Vero Cells16,16-dimethyl PGA13.8 - 4.5
HSV-2Human Foreskin Fibroblasts16,16-dimethyl PGA15.7
HIV-1Acutely Infected T Cells (VB line)16,16-dimethyl PGA12.5
HIV-1Chronically Infected Macrophages16,16-dimethyl PGA15.2

Mechanism of Action and Signaling Pathways

The biological effects of 16,16-dimethyl PGA1 are primarily attributed to the electrophilic nature of the α,β-unsaturated carbonyl group within its cyclopentenone ring. This reactive center allows the molecule to form covalent adducts with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins. This interaction can modulate the function of key signaling proteins.

Inhibition of NF-κB Signaling

A major target of cyclopentenone prostaglandins is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory and immune responses, as well as cell survival.[5][6] PGA1 has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[5][6] By inhibiting IκBα degradation, PGA1 sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes, many of which are involved in promoting cell proliferation and inflammation, and are also utilized by viruses for their replication.

NF_kB_Inhibition cluster_nucleus Nucleus PGA1 16,16-dimethyl Prostaglandin A1 IKK IKK Complex PGA1->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB NF-κB (p50/p65) IkBa_p->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Degradation IkBa->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocates Nucleus Nucleus Gene Target Gene Transcription NFkB_n->Gene Activates

Inhibition of the NF-κB signaling pathway by this compound.
Induction of Apoptosis

Cyclopentenone prostaglandins have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This process is often mediated through the activation of pro-apoptotic signaling pathways and the modulation of apoptosis-related genes. While the precise apoptotic pathway activated by 16,16-dimethyl PGA1 is not fully elucidated, studies on related PGA compounds suggest the involvement of p53-dependent and independent mechanisms, leading to the activation of caspases and ultimately, cell death.[7][8]

Apoptosis_Induction PGA1 16,16-dimethyl Prostaglandin A1 Cellular_Stress Cellular Stress (e.g., ROS production) PGA1->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 Bax Bax/Bak Activation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cyto_c Cytochrome c Release Mitochondria->Cyto_c Caspase9 Caspase-9 Activation Cyto_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed pathway for the induction of apoptosis by this compound.

Experimental Protocols

Inhibition of Tumor Cell DNA Synthesis (adapted from Honn et al., 1981)
  • Cell Preparation: Lewis lung carcinoma and B16 amelanotic melanoma cells are dispersed using a collagenase solution.

  • Cell Culture: The dispersed tumor cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

  • Treatment: 16,16-dimethyl PGA1, dissolved in an appropriate solvent (e.g., ethanol), is added to the cell cultures at various concentrations. Control cultures receive the solvent alone.

  • DNA Synthesis Assay: At timed intervals after treatment, [³H]thymidine is added to the cultures. The cells are incubated for a defined period to allow for the incorporation of the radiolabel into newly synthesized DNA.

  • Measurement: The cells are harvested, and the DNA is precipitated. The amount of incorporated radioactivity is measured using a scintillation counter.

  • Analysis: The percentage of inhibition of DNA synthesis is calculated by comparing the radioactivity in the treated cells to that in the control cells.

DNA_Synthesis_Inhibition_Workflow start Start cell_prep Tumor Cell Dispersion (Collagenase) start->cell_prep cell_culture Cell Culture cell_prep->cell_culture treatment Treatment with 16,16-dimethyl PGA1 cell_culture->treatment radiolabeling [³H]thymidine Incubation treatment->radiolabeling harvest Cell Harvesting and DNA Precipitation radiolabeling->harvest measurement Scintillation Counting harvest->measurement analysis Data Analysis (% Inhibition) measurement->analysis end End analysis->end

Workflow for assessing the inhibition of DNA synthesis.
Antiviral Assay (adapted from Hughes-Fulford et al., 1992)

  • Cell Culture: Vero cells, human foreskin fibroblasts, or T-lymphocyte cell lines (e.g., VB) are cultured in appropriate media.

  • Virus Infection:

    • For HSV: Cells are infected with HSV-1 or HSV-2 at a specific multiplicity of infection (MOI).

    • For HIV-1: T-cells are acutely infected with HIV-1, or chronically infected macrophages are used.

  • Treatment: Immediately after infection (for acute infections), the cells are treated with various concentrations of 16,16-dimethyl PGA1.

  • Incubation: The infected and treated cells are incubated for a period sufficient for viral replication (e.g., 24-72 hours).

  • Quantification of Viral Replication:

    • For HSV: Viral yield is determined by plaque assay on a permissive cell line.

    • For HIV-1: The concentration of the p24 antigen in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Analysis: The 50% inhibitory dose (ID50) is calculated as the concentration of 16,16-dimethyl PGA1 that reduces viral replication by 50% compared to untreated controls.

Conclusion and Future Directions

This compound stands out as a promising therapeutic candidate due to its enhanced metabolic stability and potent anti-neoplastic and antiviral activities. Its mechanism of action, primarily through the modulation of the NF-κB signaling pathway and induction of apoptosis, offers a clear rationale for its observed biological effects. The detailed experimental protocols provided herein serve as a foundation for further research and development of this and other cyclopentenone prostaglandins.

Future research should focus on elucidating the full spectrum of cellular targets of 16,16-dimethyl PGA1 and further defining its mechanism of action in different disease models. Preclinical in vivo studies are warranted to assess its efficacy and safety profile, which will be crucial for its potential translation into clinical applications for the treatment of cancer and viral infections.

References

16,16-dimethyl Prostaglandin A1: A Technical Whitepaper on a Prostaglandin Analog with Antiviral and Antitumor Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16,16-dimethyl Prostaglandin A1 (dmPGA1) is a synthetic, metabolism-resistant analog of Prostaglandin A1 (PGA1). This document provides a comprehensive technical overview of dmPGA1, summarizing its known biological activities, quantitative data from key studies, detailed experimental protocols, and insights into its potential mechanisms of action. The primary focus is on its demonstrated efficacy as an inhibitor of viral replication, particularly against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1), and its potential as an antitumor agent through the inhibition of DNA synthesis.

Introduction

Prostaglandins are a class of lipid compounds that are involved in a wide array of physiological processes. Cyclopentenone prostaglandins, including the A-series prostaglandins, are characterized by an α,β-unsaturated ketone in the cyclopentane ring and have been shown to possess potent biological activities, including antiviral and antitumor effects. This compound is a synthetic analog of PGA1, designed for increased metabolic stability. Its structural modifications enhance its resistance to degradation, prolonging its biological activity. Research has primarily focused on its ability to inhibit viral replication and suppress tumor cell proliferation.

Quantitative Data

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: Antiviral Activity of this compound

VirusCell Line50% Inhibitory Dose (ID50) (µg/mL)Reference
HSV-1 (various strains)Vero3.8 - 5.6[1]
HSV-1 (various strains)Human Foreskin Fibroblasts4.6 - 7.3[1]
HSV-2 (two strains)Vero3.8 - 4.5[1]
HSV-2Human Foreskin Fibroblasts5.7[1]
HIV-1Acutely Infected T-cells (VB line)2.5[1]
HIV-1Chronically Infected Macrophages5.2[1]

Table 2: Effects on Cellular Processes

ProcessCell LineEffectConcentrationReference
DNA SynthesisLewis Lung Carcinoma, B16 MelanomaInhibitionNot specified[2]
Cell CycleS-49 cyc- cellsG1 Phase Arrest30-50 µM[3]

Signaling Pathways and Mechanism of Action

While direct studies on the signaling pathways modulated exclusively by this compound are limited, the mechanisms of its parent compound, PGA1, and other cyclopentenone prostaglandins are well-documented. It is highly probable that dmPGA1 exerts its effects through similar pathways.

Inhibition of the NF-κB Signaling Pathway

A key mechanism of action for cyclopentenone prostaglandins is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] This pathway is crucial for inflammatory responses and is often exploited by viruses to promote their replication. The proposed mechanism involves the prevention of the degradation of the inhibitory protein IκB-α. By stabilizing IκB-α, PGA1 prevents the translocation of the NF-κB p50/p65 heterodimer to the nucleus, thereby inhibiting the transcription of NF-κB-dependent genes.[3][4]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, viral proteins) IKK IKK Complex Stimulus->IKK activates IkBa_p50_p65 IκBα-p50/p65 (Inactive NF-κB) IKK->IkBa_p50_p65 phosphorylates IκBα p50_p65 p50/p65 (Active NF-κB) IkBa_p50_p65->p50_p65 IκBα degradation p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc translocates to dmPGA1 16,16-dimethyl Prostaglandin A1 dmPGA1->IKK inhibits DNA DNA (κB sites) p50_p65_nuc->DNA binds to Gene_Transcription Gene Transcription (Inflammation, Viral Replication) DNA->Gene_Transcription initiates

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Induction of G1 Cell Cycle Arrest

Prostaglandins of the A-series have been shown to arrest the cell cycle at the G1 phase.[3][5] This is a critical mechanism for their antitumor activity. The arrest at the G1/S checkpoint prevents cells from entering the DNA synthesis (S) phase, thereby inhibiting proliferation. While the precise molecular targets for dmPGA1 are not fully elucidated, other PGAs are known to induce the expression of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of cyclin E-Cdk2 complexes, a key driver of the G1/S transition.[6][7]

Cell_Cycle_Arrest dmPGA1 16,16-dimethyl Prostaglandin A1 p21 p21 (CDK inhibitor) expression dmPGA1->p21 induces CyclinE_Cdk2 Cyclin E / Cdk2 Complex p21->CyclinE_Cdk2 inhibits Rb Rb protein CyclinE_Cdk2->Rb phosphorylates Rb_P Phosphorylated Rb protein E2F E2F Transcription Factor Rb->E2F sequesters Rb_P->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates G1_S_Transition G1 to S Phase Transition S_Phase_Genes->G1_S_Transition

Caption: Proposed mechanism of G1 cell cycle arrest induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Inhibition of Herpes Simplex Virus (HSV) Replication
  • Cell Lines and Virus Strains:

    • Vero (African green monkey kidney) cells and human foreskin fibroblasts were used as host cells.

    • Various strains of HSV-1 and HSV-2 were utilized.

  • Methodology for Determining ID50:

    • Cells were seeded in 24-well plates and grown to confluency.

    • The growth medium was removed, and the cells were infected with HSV at a multiplicity of infection (MOI) of 0.1 PFU per cell.

    • After a 1-hour adsorption period at 37°C, the virus inoculum was removed.

    • The cells were washed and overlaid with a medium containing various concentrations of this compound.

    • The plates were incubated for 24 to 48 hours at 37°C in a 5% CO2 atmosphere.

    • The viral yield was determined by plaque assay on Vero cells. The ID50 was calculated as the concentration of the compound that inhibited viral replication by 50% compared to untreated controls.[1]

Inhibition of Human Immunodeficiency Virus (HIV-1) Replication
  • Cell Lines and Virus Strains:

    • Acutely infected T-cells (VB line) and chronically infected human macrophages were used.

    • HIV-1 strains were used for infection.

  • Methodology for Determining ID50:

    • For acute infection, VB cells were infected with HIV-1.

    • The infected cells were then cultured in the presence of varying concentrations of this compound.

    • For chronically infected macrophages, the cells were already persistently producing the virus and were then treated with the compound.

    • The level of HIV-1 replication was assessed by measuring the concentration of the p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • The ID50 was determined as the concentration of the compound that reduced the p24 concentration by 50% compared to untreated infected cells.[1]

Inhibition of Tumor Cell DNA Synthesis
  • Cell Lines:

    • Lewis lung carcinoma and B16 amelanotic melanoma cells were used.

  • Methodology:

    • Tumor cells were dispersed using collagenase.

    • The cells were exposed to this compound.

    • At timed intervals, the rate of DNA synthesis was evaluated. The specific method for measuring DNA synthesis (e.g., [3H]thymidine incorporation) was not detailed in the available abstract.[2]

Experimental Workflow Visualization

Antiviral_Assay_Workflow cluster_hsv HSV Inhibition Assay cluster_hiv HIV-1 Inhibition Assay Cell_Seeding_HSV Seed host cells (Vero or HFF) Infection_HSV Infect with HSV (MOI 0.1) Cell_Seeding_HSV->Infection_HSV Adsorption_HSV 1-hour adsorption Infection_HSV->Adsorption_HSV Treatment_HSV Add dmPGA1 at varying concentrations Adsorption_HSV->Treatment_HSV Incubation_HSV Incubate for 24-48h Treatment_HSV->Incubation_HSV Plaque_Assay Determine viral yield by Plaque Assay Incubation_HSV->Plaque_Assay ID50_Calc_HSV Calculate ID50 Plaque_Assay->ID50_Calc_HSV Cell_Infection_HIV Infect T-cells (acute) or use chronically infected macrophages Treatment_HIV Culture with dmPGA1 at varying concentrations Cell_Infection_HIV->Treatment_HIV Supernatant_Collection Collect culture supernatant Treatment_HIV->Supernatant_Collection p24_ELISA Measure p24 antigen by ELISA Supernatant_Collection->p24_ELISA ID50_Calc_HIV Calculate ID50 p24_ELISA->ID50_Calc_HIV

Caption: General workflow for determining the antiviral activity of this compound.

Conclusion

This compound is a potent prostaglandin analog with significant in vitro activity against both DNA and RNA viruses, as well as inhibitory effects on tumor cell proliferation. Its mechanism of action is likely multifaceted, involving the modulation of key cellular signaling pathways such as NF-κB and the cell cycle. The enhanced metabolic stability of this synthetic analog makes it an interesting candidate for further preclinical and potentially clinical investigation. Future research should focus on elucidating the precise molecular targets of dmPGA1 to better understand its therapeutic potential and to develop more targeted second-generation compounds.

References

The Antiviral Potential of 16,16-dimethyl Prostaglandin A1: A Technical Guide to its Inhibition of Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the antiviral properties of 16,16-dimethyl Prostaglandin A1 (dmPGEA1), a synthetic analog of Prostaglandin A1. It consolidates the current understanding of its mechanism of action, focusing on the inhibition of viral replication through the modulation of host cell signaling pathways. This document details the quantitative antiviral activity of dmPGEA1 against a range of viruses, provides comprehensive experimental protocols for assessing its efficacy, and visualizes the key signaling pathways and experimental workflows using the DOT language for graph description. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

Introduction

The emergence of drug-resistant viral strains and the ongoing threat of novel viral pandemics necessitate the exploration of new antiviral agents with unique mechanisms of action. Prostaglandins of the A-series, particularly this compound (dmPGEA1), have demonstrated broad-spectrum antiviral activity against both DNA and RNA viruses.[1] Unlike many direct-acting antiviral drugs that target viral enzymes, dmPGEA1 primarily exerts its effects by modulating host cell processes, making it a compelling candidate for further investigation. This guide summarizes the key findings related to the antiviral activity of dmPGEA1, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used to characterize its function.

Quantitative Antiviral Activity of this compound

The antiviral efficacy of dmPGEA1 has been quantified against several viruses, primarily through the determination of the 50% inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit viral replication by 50%. The available data is summarized in the tables below.

Table 1: In Vitro Antiviral Activity of this compound (dmPGEA1) against Herpes Simplex Virus (HSV)

Virus StrainCell LineIC50 (µg/mL)
HSV-1Vero3.8 - 5.6
HSV-1Human Foreskin Fibroblast4.6 - 7.3
HSV-2Vero3.8 - 4.5
HSV-2Human Foreskin Fibroblast5.7

Data sourced from Hughes-Fulford et al., 1992.[1]

Table 2: In Vitro Antiviral Activity of this compound (dmPGEA1) against Human Immunodeficiency Virus (HIV-1)

Infection TypeCell Line/TypeIC50 (µg/mL)
Acutely InfectedT cells (VB line)2.5
Chronically InfectedMacrophages5.2

Data sourced from Hughes-Fulford et al., 1992.[1]

Mechanisms of Antiviral Action

The antiviral activity of dmPGEA1 is primarily attributed to its ability to modulate host cellular signaling pathways, thereby creating an intracellular environment that is non-permissive for viral replication. The two most well-characterized mechanisms are the inhibition of the NF-κB signaling pathway and the activation of the Heat Shock Response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Many viruses exploit the NF-κB pathway to promote their own replication. Prostaglandin A1 (PGA1), the parent compound of dmPGEA1, has been shown to be a potent inhibitor of NF-κB activation.[2][3][4] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[2][3] By stabilizing IκBα, PGA1 sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of viral and pro-inflammatory genes.[2]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral PAMPs / Cytokines Viral PAMPs / Cytokines Receptor Receptor Viral PAMPs / Cytokines->Receptor Activates IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Sequesters IκBα-P IκBα (Phosphorylated) IκBα->IκBα-P NF-κB_nuc NF-κB NF-κB (p50/p65)->NF-κB_nuc Translocates dmPGEA1 dmPGEA1 dmPGEA1->IKK Complex Inhibits Proteasome Proteasome IκBα-P->Proteasome Degradation Viral/Pro-inflammatory\nGene Transcription Viral/Pro-inflammatory Gene Transcription NF-κB_nuc->Viral/Pro-inflammatory\nGene Transcription Induces

Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.

Activation of the Heat Shock Response

Cyclopentenone prostaglandins, including PGA1, are known inducers of the heat shock response, which is a highly conserved cellular defense mechanism against stress.[2] This response involves the activation of Heat Shock Factor 1 (HSF1), a transcription factor that upregulates the expression of heat shock proteins (HSPs), most notably HSP70.[5] HSP70 is a molecular chaperone that plays a critical role in protein folding, preventing protein aggregation, and facilitating the degradation of damaged proteins. The induction of HSP70 by PGA1 has been shown to selectively inhibit the synthesis of viral proteins.[5] This creates an antiviral state within the host cell, hampering the production of new viral particles.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dmPGEA1 dmPGEA1 HSF1 (monomer) HSF1 (monomer) dmPGEA1->HSF1 (monomer) Induces trimerization HSF1 (trimer) HSF1 (trimer) HSF1 (monomer)->HSF1 (trimer) HSF1_nuc HSF1 (trimer) HSF1 (trimer)->HSF1_nuc Translocates HSP70 HSP70 Viral Protein Synthesis Viral Protein Synthesis HSP70->Viral Protein Synthesis Inhibits HSE Heat Shock Element (DNA) HSF1_nuc->HSE Binds to HSP70 Gene Transcription HSP70 Gene Transcription HSE->HSP70 Gene Transcription Activates HSP70 Gene Transcription->HSP70 Leads to

Caption: Activation of the Heat Shock Response by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the antiviral activity of dmPGEA1.

Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of viral infectivity.

Materials:

  • Confluent monolayers of susceptible host cells (e.g., Vero, HeLa) in 6-well or 12-well plates.

  • Virus stock of known titer (Plaque Forming Units/mL).

  • This compound stock solution.

  • Cell culture medium (e.g., DMEM) with and without serum.

  • Overlay medium (e.g., cell culture medium containing 1% methylcellulose or 0.5% agarose).

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of dmPGEA1 in serum-free cell culture medium.

  • Virus Infection: Aspirate the growth medium from the cell monolayers and infect with a dilution of virus calculated to produce 50-100 plaques per well.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Treatment: Remove the viral inoculum and wash the monolayers with PBS. Add the prepared dilutions of dmPGEA1 to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Overlay: After a 1-hour incubation with the compound, remove the medium and add the overlay medium to each well. The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the cell monolayers with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • IC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The IC50 is determined by plotting the percentage of inhibition against the compound concentration and using a dose-response curve fitting model.

Virus Yield Reduction Assay

This assay measures the effect of a compound on the production of infectious virus particles.

Materials:

  • Confluent monolayers of susceptible host cells in multi-well plates or flasks.

  • Virus stock.

  • This compound stock solution.

  • Cell culture medium.

  • Sterile microcentrifuge tubes.

Procedure:

  • Infection and Treatment: Infect confluent cell monolayers with the virus at a known multiplicity of infection (MOI). After the adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of dmPGEA1.

  • Incubation: Incubate the cultures for a full viral replication cycle (e.g., 24-72 hours, depending on the virus).

  • Harvesting: At the end of the incubation period, harvest the cell culture supernatant (for enveloped viruses that bud from the cell) or subject the cells to freeze-thaw cycles to release intracellular virus particles.

  • Titration of Progeny Virus: Determine the titer of the harvested virus from each treatment condition using a standard plaque assay or a TCID50 (50% Tissue Culture Infective Dose) assay.

  • Data Analysis: Compare the viral titers from the dmPGEA1-treated cultures to the untreated virus control. The reduction in viral yield is expressed as a percentage or a log10 reduction.

Experimental Workflow Visualization

The general workflow for assessing the antiviral activity of a compound like dmPGEA1 can be visualized as follows:

G Start Start Prepare Cell Cultures Prepare Cell Cultures Start->Prepare Cell Cultures Compound Dilution (dmPGEA1) Compound Dilution (dmPGEA1) Start->Compound Dilution (dmPGEA1) Virus Infection Virus Infection Prepare Cell Cultures->Virus Infection Compound Dilution (dmPGEA1)->Virus Infection Incubation Incubation Virus Infection->Incubation Data Collection Data Collection Incubation->Data Collection Plaque Assay Plaque Assay Data Collection->Plaque Assay Yield Reduction Assay Yield Reduction Assay Data Collection->Yield Reduction Assay Data Analysis Data Analysis Plaque Assay->Data Analysis Yield Reduction Assay->Data Analysis Determine IC50 Determine IC50 Data Analysis->Determine IC50 Calculate % Inhibition Calculate % Inhibition Data Analysis->Calculate % Inhibition End End Determine IC50->End Calculate % Inhibition->End

Caption: A generalized experimental workflow for evaluating the antiviral activity of dmPGEA1.

Conclusion

This compound represents a promising class of host-targeting antiviral agents. Its ability to inhibit viral replication by modulating fundamental cellular processes, such as the NF-κB and heat shock response pathways, offers a potential advantage in overcoming viral drug resistance. The quantitative data and detailed experimental protocols provided in this guide serve as a foundation for further research into the therapeutic potential of dmPGEA1 and related compounds. Future studies should focus on elucidating the precise molecular interactions of dmPGEA1 within these signaling cascades and evaluating its efficacy and safety in preclinical and clinical settings.

References

An In-Depth Technical Guide on the Inhibition of DNA Synthesis in Cancer Cells by 16,16-dimethyl Prostaglandin A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16,16-dimethyl Prostaglandin A1 (dmPGA1), a synthetic analog of Prostaglandin A1, has demonstrated significant potential as an anti-cancer agent through its ability to inhibit DNA synthesis and induce cell cycle arrest in various cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental protocols, and quantitative data related to the action of dmPGA1. A key focus is the elucidation of the signaling pathway leading to G1 phase arrest, primarily through the upregulation of the cyclin-dependent kinase inhibitor p21 and subsequent inhibition of cyclin E/CDK2 activity. This document is intended to serve as a detailed resource for researchers and professionals in the field of oncology drug development.

Introduction

Prostaglandins are a class of physiologically active lipid compounds that exhibit diverse hormone-like effects. Certain prostaglandins, particularly those of the A-series, have been identified as potent inhibitors of cell proliferation in tumor cells. This compound is a chemically stable analog of PGA1 designed to resist metabolic degradation, thereby enhancing its therapeutic potential. Its primary mechanism of anti-tumor activity lies in its ability to halt the cell cycle at the G1/S checkpoint, preventing the replication of cellular DNA and thus inhibiting cancer cell proliferation. This guide will delve into the specifics of this inhibitory action.

Quantitative Data on DNA Synthesis Inhibition

The inhibitory effect of this compound on DNA synthesis has been observed in a variety of cancer cell lines. The following table summarizes the available quantitative data, primarily focusing on the concentration required for 50% inhibition (IC50) of DNA synthesis or cell viability.

Cell LineCancer TypeParameterIC50 / InhibitionReference
S-49 cyc-LymphomaDNA Synthesis Inhibition42% inhibition at 50 µM[1]
Lewis Lung CarcinomaLung CancerDNA Synthesis Inhibition-[2]
B16 Amelanotic MelanomaMelanomaDNA Synthesis Inhibition-[2]

Note: Specific IC50 values for 16,16-dimethyl PGA1 are not widely reported in the public domain. The data presented reflects the information available from the cited research. Further empirical studies are required to establish a comprehensive IC50 profile across a broader range of cancer cell lines.

Molecular Mechanism of Action

The inhibition of DNA synthesis by this compound is a multi-step process initiated by the compound's interaction with cellular components, leading to a cascade of events that culminate in cell cycle arrest.

Induction of G1 Cell Cycle Arrest

Treatment of cancer cells with dmPGA1 leads to an accumulation of cells in the G1 phase of the cell cycle, preventing their entry into the S phase where DNA replication occurs. This G1 arrest is a key feature of its anti-proliferative effect and has been observed in cell lines such as the S-49 lymphoma variant.[1] The arrest is reversible, as removal of the compound allows the cells to re-enter the cell cycle, indicating that the action of dmPGA1 is cytostatic rather than cytotoxic at effective concentrations.[1]

Signaling Pathway

The molecular signaling pathway triggered by this compound involves the modulation of key cell cycle regulatory proteins. While the complete pathway is still under investigation, a central mechanism involves the upregulation of the cyclin-dependent kinase inhibitor p21.

G1_Arrest_Pathway cluster_nucleus Nucleus dmPGA1 16,16-dimethyl Prostaglandin A1 cMyc c-Myc (Transcription Factor) dmPGA1->cMyc Suppresses p21_gene p21 Gene dmPGA1->p21_gene Induces Transcription cMyc->p21_gene Represses (in some contexts) p21_protein p21 Protein (CDK Inhibitor) p21_gene->p21_protein Translates to CyclinE_CDK2 Cyclin E / CDK2 Complex p21_protein->CyclinE_CDK2 Inhibits Rb Rb Protein CyclinE_CDK2->Rb Phosphorylates E2F E2F (Transcription Factor) Rb->E2F Sequesters Rb_p Phosphorylated Rb Rb_p->E2F Releases S_Phase S Phase Entry (DNA Synthesis) E2F->S_Phase Promotes

Signaling pathway of 16,16-dimethyl PGA1-induced G1 arrest.

This pathway illustrates that 16,16-dimethyl PGA1 induces the transcription of the p21 gene. The resulting p21 protein is a potent inhibitor of cyclin-dependent kinases, particularly the Cyclin E/CDK2 complex, which is crucial for the G1 to S phase transition. By inhibiting this complex, the retinoblastoma protein (Rb) remains in its hypophosphorylated state, where it sequesters the E2F transcription factor. This prevents the transcription of genes necessary for DNA synthesis, thereby halting the cell cycle in G1.[3][4] Notably, this induction of p21 can occur in a p53-independent manner, which is significant for cancers with mutated or non-functional p53.[3] Additionally, some prostaglandins have been shown to suppress the expression of the c-Myc oncogene, which is a known repressor of p21 in certain contexts.[3]

Experimental Protocols

Cell Culture and Drug Treatment

A generalized protocol for the treatment of cancer cells with this compound is provided below. This should be adapted based on the specific cell line and experimental objectives.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., in T-75 flasks) start->cell_culture seeding Cell Seeding (e.g., 96-well plates) cell_culture->seeding treatment Treatment with 16,16-dimethyl PGA1 (various concentrations) seeding->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation assay DNA Synthesis Assay ([3H]thymidine incorporation) incubation->assay analysis Data Analysis (Scintillation counting, IC50 calculation) assay->analysis end End analysis->end

General experimental workflow for assessing DNA synthesis inhibition.

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound (stock solution in a suitable solvent like DMSO or ethanol).

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA solution.

  • 96-well cell culture plates.

  • Humidified incubator (37°C, 5% CO2).

Procedure:

  • Cell Culture: Maintain the cancer cell line in T-75 flasks with the appropriate culture medium. Passage the cells regularly to maintain them in the logarithmic growth phase.

  • Cell Seeding: Harvest the cells using trypsin-EDTA, neutralize with medium containing FBS, and centrifuge to pellet the cells. Resuspend the cells in fresh medium and determine the cell concentration. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add the medium containing different concentrations of the drug. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator.

DNA Synthesis Inhibition Assay ([3H]thymidine Incorporation)

This assay measures the incorporation of radiolabeled thymidine into newly synthesized DNA, providing a direct measure of DNA synthesis.

Materials:

  • [3H]thymidine (specific activity ~20 Ci/mmol).

  • Trichloroacetic acid (TCA), 10% (w/v) solution.

  • Sodium hydroxide (NaOH), 0.1 M solution.

  • Scintillation cocktail.

  • Scintillation counter.

  • Glass fiber filters or cell harvester.

Procedure:

  • Following the drug treatment period, add [3H]thymidine to each well (e.g., 1 µCi/well) and incubate for a further 4-24 hours.

  • Cell Harvesting:

    • Using a Cell Harvester: Aspirate the medium and wash the cells with PBS. Lyse the cells with water and harvest the cellular contents onto glass fiber filters.

    • Manual Method: Aspirate the medium and wash the cells with cold PBS. Add cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate macromolecules. Wash the precipitate with 95% ethanol.

  • Solubilization: Add 0.1 M NaOH to each well to solubilize the precipitate.

  • Scintillation Counting: Transfer the solubilized contents to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The counts per minute (CPM) are proportional to the amount of [3H]thymidine incorporated and thus to the rate of DNA synthesis. Calculate the percentage of inhibition for each drug concentration relative to the vehicle control.

Conclusion

This compound presents a compelling profile as a potential anti-cancer therapeutic. Its ability to inhibit DNA synthesis through a well-defined mechanism of G1 cell cycle arrest, mediated by the p21 signaling pathway, provides a strong rationale for its further investigation. The experimental protocols and data presented in this guide offer a foundational resource for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound in various cancer contexts. Future research should focus on establishing a broader IC50 profile and further detailing the upstream signaling events that initiate the anti-proliferative cascade.

References

An In-Depth Technical Guide to 16,16-dimethyl Prostaglandin A1

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 41692-24-4

Abstract

This technical guide provides a comprehensive overview of 16,16-dimethyl Prostaglandin A1 (CAS 41692-24-4), a synthetic analog of Prostaglandin A1. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, biological activities, and known mechanisms of action. It includes a compilation of quantitative data, detailed experimental protocols for its primary biological assays, and visualizations of its proposed signaling pathways and experimental workflows. As a metabolically resistant cyclopentenone prostaglandin, this compound has demonstrated significant potential in antiviral and anticancer research, primarily through the inhibition of viral replication and tumor cell DNA synthesis.

Chemical and Physical Properties

This compound, also known as 16,16-dimethyl PGA1, is a synthetic derivative of the naturally occurring Prostaglandin A1. The addition of two methyl groups at the C-16 position enhances its metabolic stability, giving it a longer biological half-life compared to its parent compound.[1]

PropertyValueReference(s)
CAS Number 41692-24-4[2]
Molecular Formula C₂₂H₃₆O₄[2]
Molecular Weight 364.5 g/mol [2]
Synonyms 16,16-dimethyl PGA1, di-Me-PGA1[3]
Formal Name 9-oxo-15R-hydroxy-16,16-dimethyl-prosta-10,13E-dien-1-oic acid[2]
Appearance Typically a solution in an organic solvent such as methyl acetate[2]
Solubility Soluble in DMF (>75 mg/ml), DMSO (>50 mg/ml), Ethanol (>100 mg/ml), and PBS (pH 7.2, >2.4 mg/ml)[4]
λmax 216 nm[2]

Biological Activities

This compound exhibits two primary, well-documented biological activities: inhibition of viral replication and inhibition of DNA synthesis in cancer cells. These activities are attributed to its nature as a cyclopentenone prostaglandin.[3][5]

Antiviral Activity

This compound has demonstrated broad-spectrum antiviral activity, notably against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[6] It inhibits viral replication at concentrations that do not significantly affect host cell DNA synthesis, suggesting a therapeutic window.[6]

Table 2.1: In Vitro Antiviral Activity of this compound

VirusCell LineIC₅₀ (µg/mL)Reference(s)
HSV-1 (various strains)Vero cells3.8 - 5.6[6]
HSV-1 (various strains)Human foreskin fibroblasts4.6 - 7.3[6]
HSV-2 (two strains)Vero cells3.8 - 4.5[6]
HSV-2Human foreskin fibroblasts5.7[6]
HIV-1Acutely infected T cells (VB line)2.5[6]
HIV-1Chronically infected macrophages5.2[7]
Inhibition of Tumor Cell DNA Synthesis

This compound has been shown to inhibit DNA synthesis in various cancer cell lines, suggesting its potential as an anti-proliferative agent.[3] This activity is a hallmark of several cyclopentenone prostaglandins, which can induce cell cycle arrest.[8]

Table 2.2: Anti-proliferative Activity of this compound

Cell LineActivityReference(s)
Lewis lung carcinomaInhibition of DNA synthesis[3]
B16 amelanotic melanomaInhibition of DNA synthesis[3]

Mechanism of Action and Signaling Pathways

The precise signaling pathways of this compound are not fully elucidated but are believed to be consistent with those of other cyclopentenone prostaglandins, particularly Prostaglandin A1 (PGA1). These prostaglandins are known to exert their effects through multiple cellular targets, often independent of classical prostanoid receptors. Key pathways involved include the inhibition of NF-κB and the activation of PPARγ.[9][10]

Proposed Signaling Pathway for Anti-inflammatory and Antiviral Effects

The anti-inflammatory and antiviral effects of cyclopentenone prostaglandins are strongly linked to the inhibition of the NF-κB signaling pathway.[11][12] By preventing the degradation of IκBα, the inhibitor of NF-κB, these compounds block the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory and viral genes.[11]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 16_16_dmPGA1 This compound IKK IκB Kinase (IKK) 16_16_dmPGA1->IKK Inhibits IkBa_p Phosphorylated IκBα IkBa_Ub Ubiquitinated IκBα IkBa_p->IkBa_Ub Ubiquitination Proteasome Proteasome IkBa_Ub->Proteasome Degradation NFkB NF-κB Proteasome->NFkB Release NFkB_IkBa NF-κB/IκBα Complex NFkB_IkBa->IKK Phosphorylates NFkB_IkBa->IkBa_p Phosphorylation NFkB_n NF-κB NFkB->NFkB_n Translocation Gene_Expression Pro-inflammatory and Viral Gene Expression NFkB_n->Gene_Expression Activates

Proposed NF-κB Signaling Pathway Inhibition
Potential Involvement of PPARγ

Cyclopentenone prostaglandins are also known ligands for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in the regulation of inflammation and metabolism.[13][14] Activation of PPARγ can lead to the transrepression of pro-inflammatory genes, contributing to the anti-inflammatory effects of these compounds.

G cluster_0 Cytoplasm cluster_1 Nucleus 16_16_dmPGA1 This compound PPARg PPARγ 16_16_dmPGA1->PPARg Binds and Activates PPARg_RXR PPARγ/RXR Heterodimer PPARg->PPARg_RXR Heterodimerizes with RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to Gene_Repression Repression of Pro-inflammatory Genes PPRE->Gene_Repression Leads to

Potential PPARγ Activation Pathway

Experimental Protocols

Antiviral Activity Assay (adapted from Hughes-Fulford et al., 1992)

This protocol describes a method for determining the 50% inhibitory concentration (IC₅₀) of this compound against HSV and HIV-1.

Materials:

  • Vero cells or human foreskin fibroblasts for HSV assays.

  • Acutely infected T-cell line (e.g., VB) or chronically infected macrophages for HIV-1 assays.

  • Appropriate cell culture medium (e.g., DMEM for Vero cells, RPMI 1640 for T-cells).

  • Fetal bovine serum (FBS).

  • Penicillin-streptomycin solution.

  • This compound stock solution (in ethanol or DMSO).

  • Virus stocks (HSV-1, HSV-2, HIV-1).

  • 96-well cell culture plates.

  • MTT or other viability assay reagent.

  • ELISA kit for HIV-1 p24 antigen.

Procedure:

  • Cell Plating: Seed cells in 96-well plates at a density that allows for logarithmic growth during the assay period.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Infection and Treatment:

    • For HSV: Infect cells with HSV at a multiplicity of infection (MOI) of 0.1. After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the compound.

    • For HIV-1 (acute infection): Pre-treat T-cells with the compound for 2 hours, then infect with HIV-1.

    • For HIV-1 (chronic infection): Add the compound directly to the culture medium of chronically infected macrophages.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Quantification of Viral Replication:

    • For HSV: Assess the cytopathic effect (CPE) visually or quantify viral yield using a plaque assay.

    • For HIV-1: Measure the concentration of p24 antigen in the culture supernatant using an ELISA kit.

  • Cytotoxicity Assay: In parallel, treat uninfected cells with the same concentrations of the compound and assess cell viability using an MTT assay to determine the 50% cytotoxic concentration (CC₅₀).

  • Data Analysis: Calculate the IC₅₀ value from the dose-response curve of viral inhibition.

G Start Start Plate_Cells Plate cells in 96-well plates Start->Plate_Cells Prepare_Compound Prepare serial dilutions of 16,16-dimethyl PGA1 Plate_Cells->Prepare_Compound Infect_Cells Infect cells with virus Prepare_Compound->Infect_Cells Treat_Cells Treat cells with compound Infect_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Quantify_Virus Quantify viral replication (CPE, plaque assay, or p24 ELISA) Incubate->Quantify_Virus Cytotoxicity_Assay Perform cytotoxicity assay on uninfected cells Incubate->Cytotoxicity_Assay Analyze_Data Calculate IC50 and CC50 Quantify_Virus->Analyze_Data Cytotoxicity_Assay->Analyze_Data End End Analyze_Data->End

Antiviral Activity Assay Workflow
DNA Synthesis Inhibition Assay (General Protocol)

This protocol provides a general method for assessing the inhibition of DNA synthesis in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Lewis lung carcinoma, B16 melanoma).

  • Appropriate cell culture medium and supplements.

  • This compound stock solution.

  • [³H]-Thymidine.

  • Trichloroacetic acid (TCA).

  • Scintillation fluid and counter.

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed cancer cells in 96-well plates.

  • Treatment: Treat the cells with various concentrations of this compound for a predetermined period (e.g., 24 hours).

  • Radiolabeling: Add [³H]-Thymidine to each well and incubate for 4-6 hours to allow for incorporation into newly synthesized DNA.

  • Cell Lysis and Precipitation: Lyse the cells and precipitate the DNA using cold TCA.

  • Washing: Wash the precipitate to remove unincorporated [³H]-Thymidine.

  • Quantification: Solubilize the DNA and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and determine the concentration that causes 50% inhibition of DNA synthesis (IC₅₀).

Synthesis and Analysis

Synthesis

The synthesis of this compound is a multi-step process that typically starts from a common prostaglandin intermediate. While a detailed, publicly available protocol for its specific synthesis is scarce, the general approach involves the stereoselective construction of the cyclopentanone ring and the two side chains, followed by the introduction of the dimethyl groups at the C-16 position.

Analytical Methods

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of prostaglandins and their analogs in biological matrices.[1][15][16]

General HPLC-MS/MS Parameters:

  • Column: A C18 or phenyl-hexyl column is typically used for separation.

  • Mobile Phase: A gradient of acetonitrile and water containing a small amount of formic acid or ammonium acetate is commonly employed.

  • Ionization: Electrospray ionization (ESI) in the negative ion mode is generally used.

  • Detection: Multiple reaction monitoring (MRM) is used for selective and sensitive detection of the parent and product ions of the analyte and an internal standard.

Conclusion

This compound is a potent and metabolically stable prostaglandin analog with significant antiviral and anti-proliferative activities. Its mechanism of action is likely multifaceted, involving the modulation of key inflammatory and cell cycle regulatory pathways such as NF-κB and PPARγ. Further research is warranted to fully elucidate its therapeutic potential and to develop it as a clinical candidate for the treatment of viral infections and cancer. This technical guide provides a foundational resource for researchers and drug developers interested in exploring the properties and applications of this promising compound.

References

Methodological & Application

Application Notes and Protocols for 16,16-dimethyl Prostaglandin A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-dimethyl Prostaglandin A1 (dmPGA1) is a synthetic analog of Prostaglandin A1 (PGA1), a member of the cyclopentenone prostaglandin family.[1] These lipid mediators are known to play crucial roles in various biological processes, including inflammation, cell proliferation, and apoptosis.[2] dmPGA1 is metabolically more resistant than its natural counterpart, making it a valuable tool for in vitro and in vivo studies.[3][4] This document provides detailed experimental protocols for investigating the antiviral, anti-proliferative, and anti-inflammatory activities of dmPGA1.

Physicochemical Properties and Storage

PropertyValueReference
Molecular Formula C₂₂H₃₆O₄[3]
Molecular Weight 364.5 g/mol [3]
CAS Number 41692-24-4[3]
Solubility >75 mg/mL in DMF, >50 mg/mL in DMSO, >100 mg/mL in Ethanol, >2.4 mg/mL in PBS (pH 7.2)[3][4]
Storage Store at -20°C for long-term stability (≥ 2 years). Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[3][4]

Biological Activities and Quantitative Data

16,16-dimethyl PGA1 exhibits significant biological activities, particularly in the inhibition of viral replication and cancer cell proliferation.

Biological ActivityCell Line/SystemMeasurementValueReference
Antiviral Activity (HSV-1) Vero cellsID₅₀3.8-5.6 µg/mL[3][4]
Human foreskin fibroblastsID₅₀4.6-7.3 µg/mL[3][4]
Antiviral Activity (HSV-2) Vero cellsID₅₀3.8-4.5 µg/mL[5]
Human foreskin fibroblastsID₅₀5.7 µg/mL[5]
Antiviral Activity (HIV-1) Acutely infected T cells (VB line)ID₅₀2.5 µg/mL[3][4][5]
Chronically infected macrophagesID₅₀5.2 µg/mL[5]
Anti-proliferative Activity Lewis lung carcinoma cellsInhibition of DNA synthesisData not quantified in abstract[1]
B16 amelanotic melanoma cellsInhibition of DNA synthesisData not quantified in abstract[1]

Experimental Protocols

Assessment of Antiviral Activity using Plaque Reduction Assay

This protocol is designed to determine the concentration of dmPGA1 required to inhibit the replication of Herpes Simplex Virus (HSV).

Materials:

  • Vero cells (or other susceptible host cells)

  • Herpes Simplex Virus (HSV-1 or HSV-2)

  • This compound (dmPGA1)

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS) (infection medium)

  • DMEM with 10% FBS (growth medium)

  • Methylcellulose overlay (e.g., 0.8% in DMEM)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate Buffered Saline (PBS)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of dmPGA1 in infection medium.

  • Virus Infection: When cells are confluent, remove the growth medium and infect the monolayer with a known titer of HSV (e.g., 100 plaque-forming units per well) in a small volume of infection medium.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.

  • Treatment: After adsorption, remove the virus inoculum and wash the cells once with PBS.

  • Overlay: Add the methylcellulose overlay containing the different concentrations of dmPGA1 (or vehicle control) to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days, or until plaques are visible.

  • Staining: Remove the overlay and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with Crystal Violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of dmPGA1 compared to the vehicle control. The ID₅₀ value is the concentration of dmPGA1 that inhibits plaque formation by 50%.

Workflow Diagram:

Plaque_Reduction_Assay cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation_staining Incubation & Staining cluster_analysis Analysis seed_cells Seed Vero Cells infect_cells Infect Cells seed_cells->infect_cells prepare_dmPGA1 Prepare dmPGA1 Dilutions add_overlay Add Methylcellulose Overlay with dmPGA1 prepare_dmPGA1->add_overlay prepare_virus Prepare Virus Inoculum prepare_virus->infect_cells adsorption Viral Adsorption (1-2h) infect_cells->adsorption adsorption->add_overlay incubation Incubate (2-3 days) add_overlay->incubation staining Fix & Stain with Crystal Violet incubation->staining count_plaques Count Plaques staining->count_plaques calculate_ID50 Calculate ID50 count_plaques->calculate_ID50

Caption: Workflow for the Plaque Reduction Assay.

Assessment of Anti-Proliferative Activity using MTS Assay

This protocol measures the effect of dmPGA1 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., Lewis lung carcinoma or B16 melanoma)

  • This compound (dmPGA1)

  • Complete culture medium

  • MTS reagent (containing PES)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of dmPGA1 in complete culture medium. Remove the medium from the wells and add 100 µL of the dmPGA1 dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of dmPGA1 that inhibits cell proliferation by 50%).

Workflow Diagram:

MTS_Assay cluster_setup Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate add_dmPGA1 Add dmPGA1 to Cells seed_cells->add_dmPGA1 prepare_dmPGA1 Prepare dmPGA1 Dilutions prepare_dmPGA1->add_dmPGA1 incubate_treatment Incubate (24-72h) add_dmPGA1->incubate_treatment add_MTS Add MTS Reagent incubate_treatment->add_MTS incubate_MTS Incubate (1-4h) add_MTS->incubate_MTS read_absorbance Read Absorbance at 490nm incubate_MTS->read_absorbance calculate_IC50 Calculate IC50 read_absorbance->calculate_IC50

Caption: Workflow for the MTS Cell Viability Assay.

Investigation of NF-κB Signaling Pathway

Cyclopentenone prostaglandins are known to inhibit the NF-κB signaling pathway.[2] This can be investigated by examining the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

Materials:

  • Cell line responsive to inflammatory stimuli (e.g., RAW 264.7 macrophages)

  • This compound (dmPGA1)

  • LPS (Lipopolysaccharide) or other inflammatory stimulus

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment and reagents

  • Chemiluminescence detection system

Procedure:

  • Cell Culture and Treatment: Seed cells and grow to 80-90% confluency. Pre-treat cells with various concentrations of dmPGA1 for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.

  • Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phospho-IκBα to total IκBα and the loading control (β-actin).

Materials:

  • Cells cultured on coverslips in a multi-well plate

  • This compound (dmPGA1)

  • Inflammatory stimulus (e.g., TNF-α)

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips. Pre-treat with dmPGA1 and then stimulate with an inflammatory agent as described for the Western blot.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells for 10 minutes.

  • Blocking: Block non-specific antibody binding for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the anti-p65 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash and stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.

  • Analysis: Observe and quantify the localization of p65 (cytoplasmic vs. nuclear) in treated and untreated cells.

Signaling Pathway Diagram

The anti-inflammatory effects of cyclopentenone prostaglandins like dmPGA1 are primarily mediated by the inhibition of the canonical NF-κB signaling pathway.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_TNF LPS / TNF-α Receptor Cell Surface Receptor LPS_TNF->Receptor IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB IkB_NFkB->NFkB p_IkB P-IκBα IkB_NFkB->p_IkB Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation dmPGA1 16,16-dimethyl PGA1 dmPGA1->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Gene_Exp Pro-inflammatory Gene Expression DNA->Gene_Exp Induces

Caption: Inhibition of the NF-κB Signaling Pathway by dmPGA1.

Conclusion

This compound is a versatile research tool for studying fundamental cellular processes. The protocols outlined in this document provide a framework for investigating its antiviral, anti-proliferative, and anti-inflammatory properties. The ability of dmPGA1 to modulate the NF-κB pathway highlights its potential as a lead compound for the development of novel therapeutics. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems.

References

Application Notes and Protocols for 16,16-dimethyl Prostaglandin A1 In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of 16,16-dimethyl Prostaglandin A1 (dmPGA1), a synthetic analog of Prostaglandin A1. This document includes a summary of effective dosages derived from various studies, detailed experimental protocols, and a description of its known signaling pathways.

Data Presentation: In Vitro Dosages of this compound

The following table summarizes the effective in vitro concentrations of dmPGA1 across different cell lines and experimental models. This data is crucial for designing new experiments and for the comparison of results.

Cell Line/SystemApplicationEffective Concentration (ID50)Reference
Vero CellsInhibition of Herpes Simplex Virus-1 (HSV-1) Replication3.8 - 5.6 µg/mL[1][2][3]
Human Foreskin FibroblastsInhibition of Herpes Simplex Virus-1 (HSV-1) Replication4.6 - 7.3 µg/mL[1][2][3]
Vero CellsInhibition of Herpes Simplex Virus-2 (HSV-2) Replication3.8 - 4.5 µg/mL[3]
Human Foreskin FibroblastsInhibition of Herpes Simplex Virus-2 (HSV-2) Replication5.7 µg/mL[3]
Acutely Infected T Cells (VB line)Inhibition of Human Immunodeficiency Virus-1 (HIV-1) Replication2.5 µg/mL[1][2][3]
Chronically Infected MacrophagesInhibition of Human Immunodeficiency Virus-1 (HIV-1) Replication5.2 µg/mL[3]
Lewis Lung Carcinoma CellsInhibition of DNA SynthesisNot specified[4][5]
B16 Amelanotic Melanoma CellsInhibition of DNA SynthesisNot specified[4][5]

Experimental Protocols

Protocol 1: General Antiviral Assay (HSV and HIV-1)

This protocol outlines a general procedure for assessing the antiviral activity of dmPGA1 against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1) in vitro.

1. Cell Culture and Seeding:

  • Culture appropriate host cells (e.g., Vero cells for HSV, T-cells for HIV-1) in a suitable medium supplemented with fetal bovine serum and antibiotics.
  • Seed the cells in 96-well plates at a density that allows for confluent monolayer formation within 24-48 hours.

2. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as DMSO or ethanol.[1][2]
  • Prepare serial dilutions of the dmPGA1 stock solution in the cell culture medium to achieve the desired final concentrations.

3. Viral Infection and Treatment:

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
  • Simultaneously, or shortly after infection, add the different concentrations of dmPGA1 to the respective wells. Include untreated infected cells as a positive control and uninfected cells as a negative control.

4. Incubation:

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient for viral replication (e.g., 48-72 hours).

5. Assessment of Viral Replication:

  • For HSV: Viral replication can be quantified by various methods, including plaque reduction assays, or by measuring the cytopathic effect (CPE).
  • For HIV-1: Replication can be assessed by measuring the concentration of the p24 antigen in the culture supernatant using an ELISA kit.[3]

6. Data Analysis:

  • Calculate the 50% inhibitory concentration (ID50), which is the concentration of dmPGA1 that reduces viral replication by 50% compared to the untreated control.

Protocol 2: DNA Synthesis Inhibition Assay

This protocol provides a method to evaluate the effect of dmPGA1 on DNA synthesis in cancer cell lines.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell lines (e.g., Lewis lung carcinoma or B16 amelanotic melanoma cells) in an appropriate growth medium.[4][5]
  • Seed the cells in 96-well plates and allow them to adhere and enter the logarithmic growth phase.

2. Compound Treatment:

  • Treat the cells with various concentrations of dmPGA1. Include an untreated control.

3. Radiolabeled Nucleoside Incorporation:

  • After a suitable incubation period with dmPGA1, add a radiolabeled nucleoside, such as [³H]-thymidine, to the culture medium.
  • Incubate for a further period to allow for the incorporation of the radiolabel into newly synthesized DNA.

4. Measurement of Radioactivity:

  • Harvest the cells and lyse them to release the cellular contents.
  • Measure the amount of incorporated radioactivity using a scintillation counter.

5. Data Analysis:

  • A reduction in the amount of incorporated radioactivity in the dmPGA1-treated cells compared to the control cells indicates an inhibition of DNA synthesis.

Signaling Pathways and Experimental Workflows

The inhibitory effects of prostaglandins, including PGA1 analogs, are often linked to their ability to modulate intracellular signaling pathways. While the precise mechanism for this compound is not fully elucidated in the provided context, prostaglandins are known to influence pathways involving cyclic AMP (cAMP).[6]

Below are diagrams illustrating a general experimental workflow for in vitro studies and a putative signaling pathway.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture infection_treatment Infection/ Treatment cell_culture->infection_treatment compound_prep Compound Preparation compound_prep->infection_treatment incubation Incubation infection_treatment->incubation assay Assay Performance incubation->assay data_analysis Data Analysis assay->data_analysis

Caption: General workflow for in vitro testing of this compound.

signaling_pathway dmPGA1 16,16-dimethyl Prostaglandin A1 receptor Prostanoid Receptor dmPGA1->receptor adenylyl_cyclase Adenylyl Cyclase receptor->adenylyl_cyclase Activates atp ATP camp cAMP atp->camp  Adenylyl  Cyclase pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream inhibition Inhibition of Viral Replication/ DNA Synthesis downstream->inhibition

Caption: Putative signaling pathway for this compound.

References

16,16-dimethyl Prostaglandin A1 solubility and preparation of stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

16,16-dimethyl Prostaglandin A1 (16,16-dimethyl PGA1) is a synthetic, metabolism-resistant analog of Prostaglandin A1 (PGA1).[1][2] It has demonstrated biological activity, including the inhibition of viral replication for both Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1) in vitro.[1][2][3] Additionally, it has been shown to inhibit DNA synthesis in certain cancer cell lines.[3][4] Given its potential therapeutic applications, accurate and reproducible preparation of solutions is critical for experimental success.

These application notes provide detailed information on the solubility of this compound and a comprehensive protocol for the preparation of stock solutions for research use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 41692-24-4[1][2]
Molecular Formula C₂₂H₃₆O₄[1][2]
Molecular Weight 364.5 g/mol [1][2]
Purity ≥98%[2]
Formulation Typically supplied as a solution in methyl acetate or as a solid.[2]
Storage (Solid) Store at -20°C.[1][5]
Stability (Solid) ≥ 2 years at -20°C.[2]

Solubility Data

This compound is soluble in various organic solvents and has limited solubility in aqueous buffers. The following table summarizes its solubility in common laboratory solvents.

SolventSolubility
Ethanol >100 mg/mL
DMF >75 mg/mL
DMSO >50 mg/mL
PBS (pH 7.2) >2.4 mg/mL

Data sourced from product information sheets, which indicate that the solubility values are derived from those of PGA1.[1][2]

Preparation of Stock Solutions

This section provides a detailed protocol for the preparation of stock solutions of this compound. It is crucial to use the appropriate solvent based on the experimental requirements and the solubility data provided above.

  • This compound (solid form)

  • Anhydrous Ethanol, DMSO, or DMF

  • Sterile, airtight vials

  • Calibrated analytical balance

  • Pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

This protocol describes the preparation of a 10 mM stock solution. The same principles can be applied to prepare solutions of different concentrations or in other organic solvents.

  • Equilibrate the Compound: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture.

  • Weigh the Compound: Accurately weigh the desired amount of the solid compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.645 mg of this compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • 0.001 L x 0.010 mol/L = 0.00001 mol

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.00001 mol x 364.5 g/mol = 0.003645 g = 3.645 mg

  • Add Solvent: Add the calculated amount of DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

  • Dissolve the Compound: Securely cap the vial and vortex thoroughly until the solid is completely dissolved.

  • Aid Dissolution (if necessary): If the compound does not dissolve readily, the process can be aided by warming the solution to 37°C or by sonicating in an ultrasonic bath for a short period.[1]

  • Aliquot and Store: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, airtight vials.[1]

  • Storage: Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

For biological experiments, it is often necessary to dilute the organic stock solution into an aqueous buffer or cell culture medium.

  • Dilution: Before use, make further dilutions of the organic stock solution into the aqueous buffer of choice (e.g., PBS, cell culture medium).

  • Solvent Concentration: Ensure that the final concentration of the organic solvent in the working solution is low enough to not affect the biological system being studied.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for preparing a stock solution of this compound.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation Steps cluster_optional Optional Steps cluster_storage Final Steps start Start weigh 1. Weigh Compound (e.g., 3.645 mg) start->weigh add_solvent 2. Add Solvent (e.g., 1 mL DMSO) weigh->add_solvent dissolve 3. Dissolve (Vortex) add_solvent->dissolve aid_dissolution 4. Aid Dissolution (Warm to 37°C or Sonicate) dissolve->aid_dissolution If needed aliquot 5. Aliquot into Single-Use Vials dissolve->aliquot If fully dissolved aid_dissolution->aliquot store 6. Store Appropriately (-20°C or -80°C) aliquot->store finish End store->finish

Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

  • Solid Form: The solid compound is stable for at least two years when stored at -20°C.[2]

  • Stock Solutions in Organic Solvents:

    • Store at -20°C for use within 1 month .[1]

    • Store at -80°C for use within 6 months .[1]

  • Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[6] Prepare fresh dilutions from the frozen organic stock solution for each experiment.

  • General Tip: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots of the stock solution.[1]

References

Application Notes and Protocols for 16,16-dimethyl Prostaglandin A1 in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 16,16-dimethyl Prostaglandin A1 (dmPGA1) in antiviral research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in experimental settings.

Introduction

This compound (dmPGA1) is a synthetic analog of Prostaglandin A1, belonging to the class of cyclopentenone prostaglandins. It has demonstrated significant antiviral activity against a range of DNA and RNA viruses, making it a compound of interest for antiviral drug development. Its mechanism of action is primarily associated with the induction of cellular stress responses, particularly the synthesis of Heat Shock Protein 70 (HSP70), which interferes with viral replication processes.

Antiviral Spectrum and Efficacy

dmPGA1 has shown potent antiviral activity against members of the Herpesviridae and Retroviridae families. The following table summarizes the reported 50% inhibitory concentration (ID50) values for dmPGA1 against various viruses in different cell lines.

VirusVirus Strain(s)Cell LineID50 (µg/mL)Reference(s)
Herpes Simplex Virus 1 (HSV-1)VariousVero Cells3.8 - 5.6[1][2]
Herpes Simplex Virus 1 (HSV-1)VariousHuman Foreskin Fibroblasts4.6 - 7.3[1][2]
Herpes Simplex Virus 2 (HSV-2)Two StrainsVero Cells3.8 - 4.5[1][2]
Herpes Simplex Virus 2 (HSV-2)Not SpecifiedHuman Foreskin Fibroblasts5.7[1][2]
Human Immunodeficiency Virus 1 (HIV-1)Not SpecifiedAcutely Infected T cells (VB line)2.5[1][2]
Human Immunodeficiency Virus 1 (HIV-1)Not SpecifiedChronically Infected Macrophages5.2[1][2]

Mechanism of Action: Induction of HSP70

The primary antiviral mechanism of dmPGA1 and other cyclopentenone prostaglandins is the induction of Heat Shock Protein 70 (HSP70).[3][4] This cellular stress response interferes with viral replication at multiple stages. In the context of HIV-1, the induction of HSP70 by Prostaglandin A1 has been shown to block the Vif-mediated degradation of APOBEC3G, a cellular enzyme that can be incorporated into virions and inhibit viral replication.[1] For other viruses, such as Sendai virus, Prostaglandin A1 has been shown to selectively block viral protein synthesis at the translational level, an effect that is dependent on HSP70 induction.[3]

cluster_cell Host Cell cluster_virus HIV-1 Lifecycle dmPGA1 16,16-dimethyl Prostaglandin A1 HSF1 Heat Shock Factor 1 (HSF1) dmPGA1->HSF1 Activates HSP70_mRNA HSP70 mRNA HSF1->HSP70_mRNA Induces Transcription HSP70 Heat Shock Protein 70 (HSP70) HSP70_mRNA->HSP70 Translation Vif HIV-1 Vif HSP70->Vif Inhibits Ribosome Ribosome HSP70->Ribosome Modulates Translation APOBEC3G APOBEC3G Proteasome Proteasome APOBEC3G->Proteasome Degradation Virion Infectious Virion Assembly APOBEC3G->Virion Incorporation into new virions Vif->APOBEC3G Targets for Degradation Vif->Proteasome ViralProteins Viral Protein Synthesis Ribosome->ViralProteins Inhibits Viral Protein Synthesis

Caption: Signaling pathway of dmPGA1 antiviral activity.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity against Herpes Simplex Virus (HSV) using Plaque Reduction Assay

This protocol details the methodology to assess the antiviral efficacy of dmPGA1 against HSV-1 and HSV-2 by quantifying the reduction in viral plaque formation.

Materials:

  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer

  • This compound (dmPGA1)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Carboxymethylcellulose (CMC) or Methylcellulose

  • Crystal Violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Drug Preparation: Prepare a stock solution of dmPGA1 in a suitable solvent (e.g., DMSO). On the day of the experiment, prepare serial dilutions of dmPGA1 in DMEM with a low concentration of FBS (e.g., 2%). A typical concentration range to test would be from 0.1 to 20 µg/mL.

  • Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with HSV-1 or HSV-2 at a Multiplicity of Infection (MOI) of 0.01 to 0.1 PFU/cell.[5] Incubate for 1 hour at 37°C to allow for viral adsorption.

  • dmPGA1 Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the prepared dmPGA1 dilutions to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Overlay: Add an overlay medium containing 1% carboxymethylcellulose or methylcellulose to restrict the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until clear plaques are visible in the virus control wells.

  • Plaque Staining and Counting: After incubation, fix the cells with a solution like 10% formalin and then stain with 0.5% crystal violet. Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each dmPGA1 concentration compared to the virus control. The ID50 value can be determined by plotting the percentage of inhibition against the drug concentration and using non-linear regression analysis.

cluster_workflow Plaque Reduction Assay Workflow start Start seed_cells Seed Vero cells in multi-well plates start->seed_cells incubate1 Incubate to form a confluent monolayer seed_cells->incubate1 infect_cells Infect cells with HSV (MOI 0.01-0.1) incubate1->infect_cells adsorption Allow viral adsorption (1 hr) infect_cells->adsorption wash_cells Wash cells with PBS adsorption->wash_cells add_drug Add serial dilutions of dmPGA1 wash_cells->add_drug add_overlay Add semi-solid overlay medium add_drug->add_overlay incubate2 Incubate for 48-72 hours add_overlay->incubate2 fix_stain Fix and stain cells with Crystal Violet incubate2->fix_stain count_plaques Count plaques fix_stain->count_plaques analyze Calculate % inhibition and ID50 count_plaques->analyze end End analyze->end

Caption: Workflow for HSV Plaque Reduction Assay.

Protocol 2: Determination of Antiviral Activity against HIV-1 using p24 Antigen ELISA

This protocol describes how to measure the inhibitory effect of dmPGA1 on HIV-1 replication by quantifying the amount of p24 capsid protein in the cell culture supernatant.

Materials:

  • HIV-1 susceptible T-cell line (e.g., VB line) or primary macrophages

  • HIV-1 stock of known titer

  • This compound (dmPGA1)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Commercial HIV-1 p24 Antigen ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the T-cell line or macrophages in a 96-well plate at an appropriate density.

  • Drug Preparation: Prepare serial dilutions of dmPGA1 in RPMI-1640 medium with 10% FBS. A suggested concentration range is 0.1 to 10 µg/mL.

  • Infection and Treatment: Infect the cells with HIV-1. The MOI should be optimized for the specific cell line. Concurrently, add the prepared dmPGA1 dilutions to the infected cells. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a period suitable for HIV-1 replication (e.g., 3-7 days).

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well. If necessary, centrifuge the supernatant to pellet any cells or debris.

  • p24 ELISA: Perform the p24 ELISA according to the manufacturer's instructions. This typically involves the following steps:

    • Add cell culture supernatants and p24 standards to the antibody-coated microplate.

    • Incubate to allow p24 antigen to bind.

    • Wash the plate to remove unbound material.

    • Add a biotinylated anti-p24 antibody, followed by incubation and washing.

    • Add streptavidin-HRP conjugate, followed by incubation and washing.

    • Add a substrate solution (e.g., TMB) and incubate to develop color.

    • Stop the reaction and read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance values of the p24 standards. Use the standard curve to determine the concentration of p24 in each sample. Calculate the percentage of inhibition of p24 production for each dmPGA1 concentration compared to the virus control. Determine the ID50 value using non-linear regression analysis.

cluster_workflow HIV-1 p24 ELISA Workflow start Start seed_cells Seed T-cells or macrophages start->seed_cells infect_treat Infect with HIV-1 and treat with dmPGA1 seed_cells->infect_treat incubate Incubate for 3-7 days infect_treat->incubate collect_supernatant Collect culture supernatant incubate->collect_supernatant perform_elisa Perform p24 ELISA collect_supernatant->perform_elisa analyze Calculate p24 concentration and % inhibition perform_elisa->analyze end End analyze->end

Caption: Workflow for HIV-1 p24 Antigen ELISA.

Protocol 3: Western Blot Analysis of HSP70 Induction

This protocol outlines the steps to detect the upregulation of HSP70 in cells treated with dmPGA1.

Materials:

  • Cell line of interest (e.g., Vero cells, T-cells)

  • This compound (dmPGA1)

  • Cell culture medium and supplements

  • RIPA buffer or other suitable lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HSP70

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting apparatus and imaging system

Procedure:

  • Cell Treatment: Seed cells in a culture dish and allow them to adhere. Treat the cells with various concentrations of dmPGA1 (e.g., 1-10 µg/mL) for a specified time (e.g., 6-24 hours). Include an untreated control.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with RIPA buffer containing protease inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against HSP70 (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading in each lane.

  • Analysis: Quantify the band intensities to determine the relative increase in HSP70 expression in dmPGA1-treated cells compared to the control.

cluster_workflow Western Blot for HSP70 Workflow start Start treat_cells Treat cells with dmPGA1 start->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page Run SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with anti-HSP70 antibody block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect Detect with chemiluminescence secondary_ab->detect analyze Analyze band intensity detect->analyze end End analyze->end

Caption: Workflow for Western Blot Analysis of HSP70.

References.

References

Commercial Availability and Application of 16,16-dimethyl Prostaglandin A1 for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, 16,16-dimethyl Prostaglandin A1 (dmPGA1) presents a valuable tool for investigating cellular processes, including DNA synthesis and viral replication. This synthetic analog of Prostaglandin A1 (PGA1) is commercially available from several suppliers and offers unique biological activities amenable to targeted research applications.

Commercial Suppliers

This compound is available from various biochemical suppliers. Researchers can source this compound from the following vendors:

  • Cayman Chemical

  • GlpBio

  • United States Biological

  • Sanbio

Key Research Applications

The primary research applications of this compound are centered on its ability to inhibit DNA synthesis in cancer cell lines and its potent antiviral properties against both Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[1]

Inhibition of DNA Synthesis

16,16-dimethyl PGA1 has been shown to inhibit DNA synthesis in various cancer cell lines. This anti-proliferative effect makes it a subject of interest in oncology research for studying cell cycle regulation and developing potential therapeutic strategies.

Antiviral Activity

This compound effectively inhibits the replication of both HSV and HIV-1 in vitro.[2][3] Its mechanism of action is distinct from many conventional antiviral drugs, offering a unique avenue for virological research and the development of novel antiviral therapies.

Physicochemical and Biological Data

For ease of comparison, the following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₂₂H₃₆O₄
Molecular Weight 364.5 g/mol
CAS Number 41692-24-4
Purity ≥98%
Formulation A solution in methyl acetate
Storage -20°C
Stability ≥ 2 years

Table 2: Solubility Data

SolventSolubility
DMF >75 mg/mL
DMSO >50 mg/mL
Ethanol >100 mg/mL
PBS (pH 7.2) >2.4 mg/mL

Table 3: Biological Activity (Antiviral)

VirusCell LineID₅₀
HSV-1 Vero cells3.8-5.6 µg/mL
HSV-1 Human foreskin fibroblasts4.6-7.3 µg/mL
HIV-1 Acutely infected T cells2.5 µg/mL

Signaling Pathways and Mechanisms of Action

Recent research has elucidated specific signaling pathways through which Prostaglandin A1 and its analogs exert their effects. A key mechanism involves the direct interaction with the orphan nuclear receptor Nurr1, a transcription factor critical for the development and maintenance of dopaminergic neurons.[4][5][6][7] This interaction activates the transcriptional function of Nurr1, leading to downstream gene expression.

The antiviral activity of PGA1 is linked to the induction of Heat Shock Protein 70 (HSP70).[1][8][9] This cellular stress response can interfere with viral protein synthesis, thereby inhibiting viral replication.[2]

cluster_extracellular Extracellular Space cluster_cellular Cellular Mechanisms cluster_nuc Nucleus cluster_cyto Cytoplasm dmPGA1 16,16-dimethyl Prostaglandin A1 Nurr1 Nurr1 (Nuclear Receptor) dmPGA1->Nurr1 Direct Binding HSP70 Induction of HSP70 dmPGA1->HSP70 Induces Transcription Activation of Transcriptional Function Nurr1->Transcription TargetGenes Target Gene Expression Transcription->TargetGenes ViralProtein Inhibition of Viral Protein Synthesis HSP70->ViralProtein

Figure 1. Signaling pathways of this compound.

Experimental Protocols

The following are detailed protocols for assessing the key biological activities of this compound.

Protocol 1: Inhibition of DNA Synthesis Assay

This protocol outlines a method to determine the effect of 16,16-dimethyl PGA1 on the proliferation of cancer cells by measuring the incorporation of a radiolabeled nucleotide during DNA synthesis.

Materials:

  • Cancer cell line of interest (e.g., Lewis lung carcinoma, B16 amelanotic melanoma)

  • Complete cell culture medium

  • This compound (stock solution in a suitable solvent like DMSO or ethanol)

  • [³H]-Thymidine

  • Trichloroacetic acid (TCA), ice-cold

  • Sodium hydroxide (NaOH)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well cell culture plates

  • Standard laboratory equipment (incubator, centrifuge, pipettes)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 16,16-dimethyl PGA1 in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound dilution).

  • Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).

  • Radiolabeling: Add [³H]-Thymidine to each well at a final concentration of 1 µCi/well. Incubate for 4-6 hours to allow for incorporation into newly synthesized DNA.

  • Cell Lysis and Precipitation:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.

    • Wash the precipitate twice with 5% TCA.

  • Solubilization and Counting:

    • Add a solution of 0.5 M NaOH to each well to solubilize the DNA precipitate.

    • Transfer the contents of each well to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the [³H]-Thymidine incorporation in the vehicle-treated control cells. Calculate the IC₅₀ value (the concentration of the compound that inhibits DNA synthesis by 50%).

Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Treat Treat with dmPGA1 (and Vehicle Control) SeedCells->Treat Incubate Incubate (24-72h) Treat->Incubate Label Add [³H]-Thymidine (4-6h Incubation) Incubate->Label Lyse Lyse Cells and Precipitate DNA (TCA) Label->Lyse Wash Wash Precipitate Lyse->Wash Solubilize Solubilize DNA (NaOH) Wash->Solubilize Count Scintillation Counting Solubilize->Count Analyze Data Analysis (Calculate IC₅₀) Count->Analyze End End Analyze->End

Figure 2. Workflow for DNA synthesis inhibition assay.

Protocol 2: Antiviral Plaque Reduction Assay (for HSV-1)

This protocol describes a method to determine the antiviral activity of 16,16-dimethyl PGA1 against HSV-1 by quantifying the reduction in viral plaque formation.

Materials:

  • Vero cells (or another susceptible cell line)

  • HSV-1 stock of known titer

  • Complete cell culture medium

  • This compound (stock solution)

  • Methylcellulose overlay medium

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

  • Standard laboratory equipment

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well or 12-well plates and grow to confluence.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of 16,16-dimethyl PGA1 in serum-free medium.

    • Aspirate the growth medium from the confluent cell monolayers.

    • Add the diluted compound to the wells.

    • Immediately infect the cells with a known amount of HSV-1 (e.g., 100 plaque-forming units per well). Include a virus-only control and a cell-only control.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: Aspirate the inoculum and add the methylcellulose overlay medium containing the respective concentrations of the compound.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO₂ atmosphere until viral plaques are visible.

  • Staining:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Stain the cells with 0.5% crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

    • Determine the ID₅₀ value (the concentration of the compound that inhibits plaque formation by 50%).

Start Start SeedCells Seed Vero Cells to Confluence Start->SeedCells TreatInfect Treat with dmPGA1 and Infect with HSV-1 SeedCells->TreatInfect Adsorb Viral Adsorption (1-2h) TreatInfect->Adsorb Overlay Add Methylcellulose Overlay with Compound Adsorb->Overlay Incubate Incubate (2-3 days) Overlay->Incubate Stain Fix and Stain with Crystal Violet Incubate->Stain Count Count Plaques Stain->Count Analyze Data Analysis (Calculate ID₅₀) Count->Analyze End End Analyze->End

Figure 3. Workflow for antiviral plaque reduction assay.

References

Application Notes and Protocols for 16,16-dimethyl Prostaglandin A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling and experimental use of 16,16-dimethyl Prostaglandin A1, a synthetic analog of Prostaglandin A1. This document includes summaries of its physicochemical and biological properties, safe handling protocols, and detailed methodologies for its application in antiviral and anti-proliferative research.

Physicochemical and Biological Properties

This compound is a metabolically resistant analog of Prostaglandin A1. Its structural modifications enhance its stability and prolong its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₂H₃₆O₄
Molecular Weight 364.5 g/mol
Appearance Crystalline solid
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).
Storage Store at -20°C for long-term stability.

Biological Activity:

This compound has demonstrated significant biological activity, primarily in the inhibition of viral replication and cell proliferation.

  • Antiviral Activity: It has been shown to inhibit the replication of Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus type 1 (HIV-1).

  • Anti-proliferative Activity: Research has indicated its ability to inhibit DNA synthesis in cancer cell lines, including Lewis lung carcinoma and B16 amelanotic melanoma cells.[1]

The mechanism of action is believed to involve the modulation of key signaling pathways, including the inhibition of NF-κB and potential activation of the PPAR-γ pathway.

Safe Handling Procedures

2.1. Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

2.2. Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Minimize dust generation and accumulation.

  • Do not eat, drink, or smoke in the laboratory area.

  • Wash hands thoroughly after handling.

2.3. Storage:

  • Store in a tightly sealed container at -20°C.

  • Keep away from incompatible materials such as strong oxidizing agents.

2.4. Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

Experimental Protocols

The following are detailed protocols for assessing the antiviral and anti-proliferative effects of this compound.

3.1. Protocol for Assessing Anti-proliferative Activity using MTT Assay

This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Target cancer cell line (e.g., Lewis lung carcinoma, B16 melanoma)

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Suggested starting concentrations can range from 1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The 50% inhibitory concentration (IC₅₀) can be determined by plotting the percentage of viability against the log of the compound concentration.

3.2. Protocol for Assessing Antiviral Activity against Herpes Simplex Virus (HSV) using Plaque Reduction Assay

This protocol measures the ability of this compound to inhibit the formation of viral plaques.

Materials:

  • Vero cells (or another susceptible cell line)

  • Herpes Simplex Virus (HSV-1 or HSV-2)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Overlay medium (e.g., medium with 1% methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Dilution and Infection: Prepare serial dilutions of the HSV stock. Infect the cell monolayers with a dilution of the virus that will produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Compound Treatment: During or after viral adsorption, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing various concentrations of this compound. Suggested starting concentrations can range from 1 µg/mL to 50 µg/mL. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 2-3 days until plaques are visible.

  • Plaque Staining: Aspirate the overlay medium and fix the cells with methanol for 5-10 minutes. Stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each concentration of the compound compared to the virus control. The 50% inhibitory concentration (IC₅₀) can be determined.

3.3. Protocol for Assessing Antiviral Activity against HIV-1 using p24 Antigen Assay

This protocol quantifies the amount of HIV-1 p24 antigen in the supernatant of infected cells as a measure of viral replication.

Materials:

  • HIV-1 susceptible T-cell line (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs)

  • HIV-1 laboratory strain

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • HIV-1 p24 Antigen ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Infection: Seed the target cells in a 96-well plate. Infect the cells with a known amount of HIV-1.

  • Compound Treatment: Immediately after infection, add various concentrations of this compound to the wells. Suggested starting concentrations can range from 1 µg/mL to 50 µg/mL. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 3-7 days.

  • Supernatant Collection: After the incubation period, centrifuge the plates to pellet the cells and carefully collect the culture supernatant.

  • p24 Antigen Quantification: Perform the HIV-1 p24 Antigen ELISA according to the manufacturer's instructions.

  • Data Analysis: Create a standard curve using the p24 standards provided in the kit. Determine the concentration of p24 antigen in each sample. Calculate the percentage of inhibition of p24 production for each concentration of the compound compared to the virus control. The 50% inhibitory concentration (IC₅₀) can be determined.

Signaling Pathways and Experimental Workflows

4.1. Inhibition of NF-κB Signaling Pathway

Cyclopentenone prostaglandins, including Prostaglandin A1, are known to inhibit the NF-κB signaling pathway. This is a key mechanism for their anti-inflammatory and potential antiviral effects. The inhibition is thought to occur through the prevention of IκBα degradation, which keeps NF-κB sequestered in the cytoplasm.

NFkB_Inhibition cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., Virus, Cytokines) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkBa_NFkB->NFkB Releases PGA1 16,16-dimethyl Prostaglandin A1 PGA1->IKK Inhibits Gene Target Gene Transcription NFkB_nuc->Gene Activates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

4.2. Potential Activation of PPAR-γ Signaling Pathway

Some prostaglandins are known to be ligands for Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a role in regulating inflammation and metabolism. Activation of PPAR-γ can lead to the transrepression of pro-inflammatory genes.

PPARg_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGA1 16,16-dimethyl Prostaglandin A1 PPARg PPARγ PGA1->PPARg Binds PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to NFkB NF-κB PPARg_RXR->NFkB Transrepression Gene Target Gene Transcription PPRE->Gene Regulates

Caption: Potential activation of the PPAR-γ signaling pathway.

4.3. Experimental Workflow for Antiviral Screening

The following diagram illustrates a general workflow for screening the antiviral activity of this compound.

Antiviral_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Cells Prepare Host Cell Culture Infection Infect Cells with Virus Prep_Cells->Infection Prep_Virus Prepare Virus Stock Prep_Virus->Infection Prep_Compound Prepare Compound Dilutions Treatment Treat with Compound Prep_Compound->Treatment Infection->Treatment Incubation Incubate Treatment->Incubation Quantification Quantify Viral Replication Incubation->Quantification Data_Analysis Calculate IC₅₀ Quantification->Data_Analysis

Caption: General experimental workflow for antiviral screening.

References

Troubleshooting & Optimization

preventing degradation of 16,16-dimethyl Prostaglandin A1 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of 16,16-dimethyl Prostaglandin A1 (dmPGA1) to prevent its degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: Proper storage is crucial for maintaining the stability of dmPGA1. The compound is typically supplied in an organic solvent like methyl acetate and should be stored at -20°C for long-term stability of up to two years.[1] For working solutions, it is recommended to prepare aliquots in a suitable solvent and store them at -80°C for up to six months or at -20°C for up to one month to minimize degradation from repeated freeze-thaw cycles.[2]

Q2: What solvents are compatible with dmPGA1?

A2: this compound is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol. It has limited solubility in aqueous solutions like phosphate-buffered saline (PBS).[1][2] When preparing aqueous solutions, it is advisable to first dissolve the compound in a small amount of an organic solvent and then dilute it with the aqueous buffer.

Q3: What are the main factors that can cause degradation of dmPGA1 in my experiments?

A3: The primary factors contributing to the degradation of prostaglandins, including dmPGA1, are:

  • pH: Prostaglandins of the A-series are generally more stable in acidic to neutral pH. Alkaline conditions can accelerate degradation.

  • Temperature: Higher temperatures increase the rate of degradation. Experiments should be conducted at the lowest feasible temperature.

  • Light: Exposure to light can potentially lead to the degradation of photosensitive compounds. It is good practice to protect solutions from light.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation and should be avoided by preparing single-use aliquots.[2]

Q4: How can I tell if my dmPGA1 has degraded?

A4: Degradation may not be visually apparent. The most reliable way to assess the integrity of your dmPGA1 is through analytical methods such as High-Performance Liquid Chromatography (HPLC).[3][4][5] A change in the expected biological activity or inconsistent experimental results can also be an indicator of degradation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or no biological effect Degradation of dmPGA1 due to improper storage.Verify storage conditions (-20°C for stock, -80°C for aliquots).[1][2] Prepare fresh dilutions from a new aliquot for each experiment.
Degradation in experimental buffer.Check the pH of your experimental buffer. Maintain a pH at or below 7.4. For sensitive, long-term experiments, consider performing a stability test of dmPGA1 in your specific buffer.
Inactivation by other components in the culture medium.Review the composition of your medium for reactive species. If possible, add dmPGA1 to the medium immediately before starting the experiment.
Precipitation of the compound Low solubility in the aqueous buffer.First, dissolve dmPGA1 in a small volume of a compatible organic solvent (e.g., DMSO, ethanol) before diluting with the aqueous medium.[1][2] Ensure the final concentration of the organic solvent is compatible with your experimental system.
Variability between experiments Inconsistent concentration due to repeated freeze-thaw cycles.Prepare and use single-use aliquots of your stock solution to ensure consistent concentration.[2]
Degradation during the experiment.Minimize the duration of the experiment at higher temperatures (e.g., 37°C). Protect the experimental setup from direct light.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Centrifuge the vial of this compound to ensure all the material is at the bottom.

  • Under sterile conditions, dissolve the dmPGA1 in a suitable organic solvent such as DMSO or ethanol to a final concentration of 1-10 mg/mL.

  • Vortex briefly to ensure complete dissolution.

  • Dispense the stock solution into single-use aliquots in amber vials.

  • Store the aliquots at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[2]

Protocol 2: Stability Assessment of dmPGA1 using HPLC

This protocol provides a general framework for assessing the stability of dmPGA1 in an experimental buffer.

  • Preparation of Standards: Prepare a stock solution of dmPGA1 in a suitable organic solvent. Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Prepare a solution of dmPGA1 in your experimental buffer at the desired concentration.

    • Divide the solution into several amber vials.

    • Store the vials under the experimental conditions you want to test (e.g., different temperatures, pH values, light exposure).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from one of the vials.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is commonly used for prostaglandin analysis. The exact gradient will need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 216 nm (the λmax for PGA1).[1]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Generate a calibration curve using the peak areas of the standards.

    • Quantify the concentration of dmPGA1 in your samples at each time point.

    • Calculate the percentage of dmPGA1 remaining at each time point relative to the initial concentration (time 0).

    • The appearance of new peaks may indicate the formation of degradation products.

Visualizations

Potential Degradation Pathway

Prostaglandins of the E series are known to dehydrate to the A series, which can then isomerize to the B series under certain conditions. While this compound is already in the A form, further degradation is possible.

dmPGA1 16,16-dimethyl Prostaglandin A1 Degradation_Product Potential Degradation Products (e.g., Isomers) dmPGA1->Degradation_Product pH, Temp, Light

Caption: Factors influencing dmPGA1 degradation.

Experimental Workflow for Stability Assessment

The following diagram outlines the key steps in assessing the stability of dmPGA1.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare dmPGA1 Stock Solution Prep_Samples Prepare Samples in Experimental Buffer Prep_Stock->Prep_Samples Incubate Incubate under Test Conditions Prep_Samples->Incubate Collect_Samples Collect Samples at Time Points Incubate->Collect_Samples HPLC Analyze by HPLC Collect_Samples->HPLC Quantify Quantify dmPGA1 Concentration HPLC->Quantify dmPGA1 16,16-dimethyl Prostaglandin A1 GPCR Prostanoid Receptor (GPCR) dmPGA1->GPCR Effector Effector Enzyme (e.g., Adenylyl Cyclase) GPCR->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A (PKA) Second_Messenger->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (e.g., Cell Cycle Arrest, Apoptosis) CREB->Gene_Expression

References

Technical Support Center: Interpreting Unexpected Results with 16,16-dimethyl Prostaglandin A1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with 16,16-dimethyl Prostaglandin A1 (dmPGA1).

Frequently Asked Questions (FAQs)

Q1: What is this compound (dmPGA1) and what are its primary known effects?

This compound (dmPGA1) is a synthetic, metabolism-resistant analog of Prostaglandin A1 (PGA1).[1][2] Its primary documented biological activities are the inhibition of DNA synthesis in certain cancer cell lines and the suppression of viral replication for viruses such as Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[3][4]

Q2: I am not observing the expected antiviral effect of dmPGA1. What could be the reason?

Several factors could contribute to a lack of antiviral activity. These include suboptimal drug concentration, issues with the viral stock or infection protocol, or the specific cell line and virus strain being used. It is also crucial to ensure the dmPGA1 has been stored and handled correctly to maintain its stability.

Q3: My results with dmPGA1 are different from what I've seen with other prostaglandins. Is this normal?

Yes, this is possible and even expected. Prostaglandin analogs can have very specific and sometimes opposing effects. For instance, while dmPGA1 inhibits HSV replication, the structurally similar dmPGE2 and dmPGA2 have been reported to increase its replication.[4] Therefore, it is critical to not generalize effects across different prostaglandin analogs.

Q4: I am observing unexpected cytotoxicity in my cell cultures treated with dmPGA1. What should I do?

While dmPGA1 is noted for inhibiting viral replication at concentrations that do not adversely affect cellular DNA synthesis, high concentrations or prolonged exposure can lead to cytotoxicity.[4] It is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line. Additionally, ensure that the solvent used to dissolve the dmPGA1 is not contributing to the cytotoxicity.

Troubleshooting Guides

Issue 1: No Inhibition of Viral Replication Observed

Possible Causes:

  • Incorrect concentration of dmPGA1.

  • Degradation of dmPGA1 due to improper storage.

  • Resistant virus strain.

  • Suboptimal timing of drug addition.

  • Problems with the plaque assay or other viral quantification methods.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: No Antiviral Effect A No Inhibition of Viral Replication B Verify dmPGA1 Concentration and Integrity A->B B->A If concentration is incorrect, remake and repeat C Optimize Timing of dmPGA1 Addition B->C If concentration is correct C->A If timing was suboptimal, repeat with new timing D Check Viral Titer and Infection Protocol C->D If timing is optimized D->A If viral titer is low, prepare new stock and repeat E Validate Viral Quantification Assay D->E If infection is successful E->A If assay is flawed, re-run with proper controls F Test a Different Virus Strain or Cell Line E->F If assay is valid G Problem Resolved F->G If inhibition is now observed H Contact Technical Support F->H If still no inhibition

Caption: Troubleshooting workflow for lack of antiviral effect.

Detailed Methodologies:

  • Protocol 1: Verification of dmPGA1 Activity using a Control Virus Strain

    • Cell Seeding: Seed a susceptible cell line (e.g., Vero cells for HSV-1) in a 24-well plate to achieve 90-95% confluency on the day of infection.[5]

    • dmPGA1 Preparation: Prepare a fresh dilution series of dmPGA1 from a new vial, if possible. A typical concentration range to test would be from 1 µg/mL to 10 µg/mL.

    • Infection: Infect the cells with a known sensitive strain of the virus at a multiplicity of infection (MOI) of 0.1.

    • Treatment: Add the different concentrations of dmPGA1 to the infected cells. Include a "virus only" control and a "cells only" control.

    • Incubation: Incubate the plates for 24-48 hours.

    • Quantification: Quantify the viral yield using a plaque assay or qPCR.

  • Protocol 2: Standard Plaque Assay for HSV-1

    • Serial Dilutions: Prepare 10-fold serial dilutions of the virus-containing supernatant.

    • Infection: Infect confluent monolayers of Vero cells with the viral dilutions for 1 hour at 37°C to allow for viral attachment.[5]

    • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl-cellulose) to restrict viral spread to adjacent cells.[5]

    • Incubation: Incubate the plates for 2-3 days at 37°C until plaques are visible.

    • Staining: Fix the cells with methanol and stain with crystal violet to visualize and count the plaques.[5]

    • Calculation: Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

Issue 2: No Anti-proliferative Effect on Cancer Cells

Possible Causes:

  • The cell line is not sensitive to dmPGA1.

  • Suboptimal concentration of dmPGA1.

  • Incorrect seeding density of cells.

  • Issues with the cell viability/proliferation assay.

Troubleshooting Workflow:

G cluster_1 Troubleshooting: No Anti-proliferative Effect A No Inhibition of Cell Proliferation B Verify Cell Line Sensitivity (Literature Review) A->B C Perform Dose-Response Experiment B->C If cell line is expected to be sensitive G Consider a Different Cell Line B->G If cell line is known to be resistant D Optimize Seeding Density C->D If no effect at any dose F Problem Resolved C->F If dose-dependent inhibition is observed E Validate Proliferation Assay with a Positive Control D->E If density is optimal E->F If inhibition is now observed

Caption: Troubleshooting workflow for lack of anti-proliferative effect.

Detailed Methodologies:

  • Protocol 3: DNA Synthesis Inhibition Assay

    • Cell Seeding: Seed cancer cells (e.g., Lewis lung carcinoma or B16 melanoma) in a 96-well plate.[3]

    • Treatment: After 24 hours, treat the cells with a range of dmPGA1 concentrations.

    • Labeling: Add a DNA synthesis label, such as BrdU (Bromodeoxyuridine) or [³H]-thymidine, to the culture medium and incubate for a specified period (e.g., 4-24 hours).

    • Detection:

      • For BrdU: Fix the cells, denature the DNA, and detect the incorporated BrdU using a specific antibody in an ELISA-based assay.

      • For [³H]-thymidine: Harvest the cells, lyse them, and measure the incorporated radioactivity using a scintillation counter.

    • Analysis: Compare the level of DNA synthesis in treated cells to untreated controls.

Issue 3: Inconsistent Results Between Experiments

Possible Causes:

  • Cell culture contamination (e.g., mycoplasma).[6]

  • Variability in cell passage number.[7]

  • Inconsistent reagent quality or preparation.

  • Operator variability.

Troubleshooting Workflow:

G cluster_2 Troubleshooting: Inconsistent Results A Inconsistent Results B Test for Mycoplasma Contamination A->B C Standardize Cell Passage Number B->C If negative G Start with a New Stock of Cells B->G If positive, discard culture D Prepare Fresh Reagents and Media C->D If passage number is consistent E Review and Standardize Experimental Protocol D->E If reagents are fresh F Problem Resolved E->F If protocol is standardized and results are consistent G dmPGA1 This compound Cell Target Cell dmPGA1->Cell HSP70 Heat Shock Protein 70 (HSP70) Induction Cell->HSP70 Cell->Inhibition2 HSP70->Inhibition ViralProteinSynthesis Viral Protein Synthesis DNAsynthesis Cellular DNA Synthesis Inhibition->ViralProteinSynthesis Inhibition2->DNAsynthesis G A Prepare dmPGA1 Stock Solution C Treat Cells with dmPGA1 (Dose-Response) A->C B Seed Cells (Cancer or Host for Virus) B->C D Infect with Virus (for antiviral assay) C->D E Incubate for Defined Period C->E For anti-proliferative assay D->E F Assess Endpoint E->F G Viral Titer (Plaque Assay/qPCR) F->G H Cell Viability/Proliferation (MTT/BrdU Assay) F->H I Data Analysis G->I H->I

References

Technical Support Center: 16,16-dimethyl Prostaglandin A1 (dmPGA1)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability of 16,16-dimethyl Prostaglandin A1 (dmPGA1) solutions, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

A1: The solid form of dmPGA1 should be stored at -20°C. Under these conditions, it is stable for at least two years.[1][2]

Q2: What is the recommended solvent for preparing dmPGA1 stock solutions?

A2: For long-term stability, it is recommended to prepare stock solutions in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).[1][3] These solutions should be stored at -20°C or -80°C.

Q3: Can I prepare aqueous solutions of dmPGA1?

A3: While dmPGA1 is soluble in PBS (pH 7.2) at concentrations greater than 2.4 mg/mL, aqueous solutions are not recommended for long-term storage.[1] Prostaglandins are generally less stable in aqueous solutions. If your experiment requires an aqueous solution, it is best to prepare it fresh from an organic stock solution just before use and not store it for more than a day.[4]

Q4: What are the main degradation pathways for prostaglandins like dmPGA1?

A4: Prostaglandins of the E series are known to degrade to A and then B series prostaglandins, especially under basic conditions (pH > 7.4).[4] For Prostaglandin E1, Prostaglandin A1 is the primary degradation product.[5] Given that dmPGA1 is an analog of PGA1, its stability is also pH-dependent.

Q5: How does pH affect the stability of prostaglandin solutions?

A5: Prostaglandin E1, a related compound, shows maximum stability in the pH range of 6-7.[5] Significant degradation is observed under strongly acidic (pH ≤ 3) and basic (pH ≥ 10) conditions.[6] It is advisable to maintain dmPGA1 solutions within a slightly acidic to neutral pH range for short-term handling in aqueous buffers.

Troubleshooting Guide

Issue Possible Cause Solution
Inconsistent experimental results Degradation of dmPGA1 solution due to improper storage.Prepare fresh working solutions from a frozen organic stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after preparation.[3]
Inaccurate concentration of the stock solution.Ensure the solid dmPGA1 is completely dissolved in the organic solvent. Gentle warming to 37°C and sonication can aid dissolution.[3]
Precipitate observed in the solution upon thawing Low solubility in the chosen buffer or precipitation at low temperatures.If using an aqueous buffer, ensure the final concentration of the organic solvent from the stock solution is low enough to not cause precipitation. Gentle warming and vortexing may help redissolve the compound. For prostaglandins like PGE2, gentle shaking or brief sonication can dissolve precipitates from frozen aqueous solutions.[7]
Loss of biological activity Degradation of dmPGA1.Check the pH of your experimental medium. Avoid highly acidic or basic conditions. Protect solutions from light, as photolytic degradation can occur.
Adsorption to plasticware.Use low-adhesion polypropylene tubes and pipette tips.

Long-Term Stability of this compound Solutions (Illustrative Data)

Table 1: Estimated Stability of dmPGA1 Solutions in Organic Solvents at -20°C

SolventConcentrationEstimated % Recovery after 6 MonthsEstimated % Recovery after 12 Months
Ethanol10 mg/mL>95%>90%
DMSO10 mg/mL>95%>90%

Table 2: Estimated Stability of dmPGA1 in Aqueous Buffer (PBS, pH 7.2) at Different Temperatures

TemperatureConcentrationEstimated % Recovery after 24 HoursEstimated % Recovery after 7 Days
4°C1 mg/mL>90%<70%
Room Temperature (25°C)1 mg/mL<80%<50%

Experimental Protocols

Protocol 1: Preparation of dmPGA1 Stock Solution
  • Materials: this compound (solid), anhydrous ethanol, sterile polypropylene microcentrifuge tubes.

  • Procedure:

    • Allow the vial of solid dmPGA1 to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of dmPGA1 in a sterile environment.

    • Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.

    • Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method for dmPGA1 (Conceptual)

This method is based on established protocols for related prostaglandins and would require validation for this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and a pH 3 phosphate buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 216 nm (based on the UV maximum of dmPGA1).[1]

    • Column Temperature: 25°C.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Dilute the dmPGA1 stock solution to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • For stability studies, samples are taken at specified time points from solutions stored under different conditions (e.g., temperature, pH, light exposure).

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Monitor the chromatogram for the appearance of degradation products and a decrease in the peak area of the parent dmPGA1 compound.

    • Calculate the percentage of dmPGA1 remaining at each time point relative to the initial time point (T=0).

Visualizations

Signaling and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for dmPGA1 Stability Assessment cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_eval Evaluation prep Prepare dmPGA1 solutions in various solvents and pH store Store aliquots under different conditions (Temp, Light) prep->store sample Sample at defined time intervals (T0, T1, T2...) store->sample hplc Analyze by Stability-Indicating HPLC Method sample->hplc data Quantify dmPGA1 and degradation products hplc->data profile Determine Stability Profile data->profile shelf_life Establish Recommended Storage Conditions & Shelf-life profile->shelf_life

Caption: Workflow for assessing the stability of dmPGA1 solutions.

signaling_pathway Conceptual Signaling Pathway for dmPGA1 Action cluster_cell Cytoplasm dmPGA1 16,16-dimethyl Prostaglandin A1 transporter Transporter dmPGA1->transporter Entry into cell cell_membrane Cell Membrane intracellular_targets Intracellular Targets (e.g., Transcription Factors) transporter->intracellular_targets dna_synthesis DNA Synthesis intracellular_targets->dna_synthesis Inhibition viral_replication Viral Replication intracellular_targets->viral_replication Inhibition

Caption: Conceptual pathway of dmPGA1's intracellular action.

References

Technical Support Center: 16,16-dimethyl Prostaglandin A1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 16,16-dimethyl Prostaglandin A1 (16,16-dmPGA1). The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence on the off-target effects of this compound is limited. Much of the information provided here is inferred from studies on the parent compound, Prostaglandin A1 (PGA1), and other structurally related prostaglandin analogs, such as 16,16-dimethyl Prostaglandin E2 (16,16-dmPGE2). Researchers should interpret these potential off-target effects with caution and consider them as areas for further investigation.

Frequently Asked Questions (FAQs)

Q1: We are using 16,16-dmPGA1 for its antiviral properties, but we are observing unexpected changes in endothelial cell monolayer permeability in our in vitro model. Could this be an off-target effect?

A1: Yes, it is possible. While direct studies on 16,16-dmPGA1 are lacking, a related compound, 16,16-dimethyl Prostaglandin E2 (dmPGE2), has been shown to enhance endothelial monolayer paracellular barrier function. This effect is mediated by an increase in intracellular cyclic AMP (cAMP) levels and subsequent reorganization of the actin cytoskeleton. It is plausible that 16,16-dmPGA1 could have similar effects on endothelial cells.

Q2: Our experiments with immune cells are showing a decrease in natural killer (NK) cell activity after treatment with 16,16-dmPGA1. Is this a known off-target effect?

A2: This is a plausible off-target effect. Prostaglandins, in general, are known to be potent modulators of immune responses. Specifically, 16,16-dmPGE2 has been demonstrated to suppress NK cell cytotoxic activity. This immunosuppressive effect is also thought to be mediated by increases in intracellular cAMP. Given the structural similarities, it is conceivable that 16,16-dmPGA1 could also exhibit immunosuppressive properties.

Q3: We are investigating the anti-cancer properties of 16,16-dmPGA1 and have noticed alterations in folate transport in our cancer cell line. Is there a precedent for this?

A3: Yes, the parent compound, Prostaglandin A1 (PGA1), is a known inhibitor of folate transport. Specifically, PGA1 has been shown to be a noncompetitive inhibitor of the reduced folate carrier (RFC1) and also inhibits ATP-driven folate exporters. This leads to an intracellular accumulation of folates. Therefore, it is highly probable that 16,16-dmPGA1 shares this off-target effect.

Q4: We are observing changes in gene expression related to the NF-kappaB signaling pathway in our cells treated with 16,16-dmPGA1. Is this expected?

A4: Yes, this is a potential off-target effect. Prostaglandin A1 has been shown to inhibit the activation of the nuclear transcription factor NF-kappaB in response to cellular stress. This can have downstream effects on the expression of genes involved in inflammation, immunity, and cell survival.

Troubleshooting Guides

Issue 1: Unexpected Changes in Endothelial Permeability

Symptoms:

  • Inconsistent results in endothelial barrier function assays (e.g., transwell permeability assays, TEER measurements).

  • Altered expression of tight junction or adherens junction proteins.

  • Morphological changes in endothelial cell monolayers.

Possible Cause: 16,16-dmPGA1 may be modulating endothelial cell barrier function, likely through a cAMP-mediated pathway, similar to 16,16-dmPGE2.

Troubleshooting Steps:

  • Measure intracellular cAMP levels: Determine if 16,16-dmPGA1 treatment leads to an increase in intracellular cAMP in your endothelial cells.

  • Assess actin cytoskeleton organization: Use phalloidin staining to visualize the actin cytoskeleton. Look for changes in the distribution and density of actin filaments, particularly at cell-cell junctions.

  • Investigate the role of PKA: Use a Protein Kinase A (PKA) inhibitor (e.g., H-89) to see if it reverses the effects of 16,16-dmPGA1 on endothelial permeability.

Issue 2: Unexplained Immunosuppression

Symptoms:

  • Decreased cytotoxicity of immune cells (e.g., NK cells, cytotoxic T lymphocytes) in co-culture assays.

  • Altered cytokine profiles.

  • Reduced proliferative responses of lymphocytes.

Possible Cause: 16,16-dmPGA1 may be suppressing immune cell function, potentially through a cAMP-dependent mechanism.

Troubleshooting Steps:

  • Perform a dose-response analysis: Determine the concentration at which 16,16-dmPGA1 affects immune cell function.

  • Measure intracellular cAMP levels in immune cells: Assess whether 16,16-dmPGA1 elevates cAMP levels in your immune cell population of interest.

  • Evaluate different immune cell subsets: Determine if the observed immunosuppression is specific to a particular cell type (e.g., NK cells, T cells, B cells).

Quantitative Data Summary

Table 1: Effects of Prostaglandin Analogs on Cellular Functions

Prostaglandin AnalogCell TypeObserved EffectConcentrationReference Compound
16,16-dmPGE2Bovine Aortic Endothelial CellsEnhancement of paracellular barrier functionDose-dependent-
16,16-dmPGE2Mouse Spleen CellsSuppression of NK cell activity by 53%Not specified-
Prostaglandin A1Chinese Hamster Ovary CellsNoncompetitive inhibition of MTX influx (Ki ≈ 21 µM)-Methotrexate (MTX)
Prostaglandin A1Chinese Hamster Ovary Cells~70% depression of MTX efflux rate constant7 µMMethotrexate (MTX)

Experimental Protocols

Endothelial Cell Permeability Assay (Transwell-Based)
  • Cell Seeding: Seed endothelial cells onto the apical side of a transwell insert (e.g., 0.4 µm pore size) and culture until a confluent monolayer is formed.

  • Treatment: Treat the endothelial cell monolayer with 16,16-dmPGA1 at the desired concentrations for the desired duration. Include appropriate vehicle controls.

  • Permeability Measurement:

    • Replace the media in the apical chamber with media containing a fluorescently labeled tracer molecule (e.g., FITC-dextran).

    • At various time points, collect samples from the basolateral chamber.

    • Measure the fluorescence intensity of the samples using a plate reader.

  • Data Analysis: Calculate the permeability coefficient based on the rate of tracer diffusion across the monolayer.

Intracellular cAMP Measurement
  • Cell Culture and Treatment: Culture your cells of interest to the desired confluency and treat with 16,16-dmPGA1 for the appropriate time.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer provided with a commercial cAMP assay kit.

  • cAMP Quantification: Use a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay kit to measure the concentration of cAMP in the cell lysates. Follow the manufacturer's instructions.

  • Data Normalization: Normalize the cAMP concentration to the total protein concentration of the cell lysate.

Natural Killer (NK) Cell Cytotoxicity Assay
  • Target Cell Labeling: Label the target cancer cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive label (e.g., 51Cr).

  • Co-culture: Co-culture the labeled target cells with NK cells at various effector-to-target (E:T) ratios in the presence or absence of 16,16-dmPGA1.

  • Incubation: Incubate the co-culture for a period sufficient to allow for NK cell-mediated lysis (typically 4-6 hours).

  • Measurement of Cell Lysis:

    • For fluorescently labeled target cells, measure the release of the dye into the supernatant or the percentage of dead target cells using flow cytometry.

    • For radioactively labeled cells, measure the amount of radioactivity released into the supernatant.

  • Calculation of Cytotoxicity: Calculate the percentage of specific lysis for each E:T ratio.

Visualizations

Signaling_Pathway_Endothelial_Permeability 16,16-dmPGA1 16,16-dmPGA1 GPCR G-Protein Coupled Receptor (GPCR) 16,16-dmPGA1->GPCR Binds AC Adenylate Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Actin_Rearrangement Actin Cytoskeleton Rearrangement PKA->Actin_Rearrangement Phosphorylates targets leading to Barrier_Function Enhanced Endothelial Barrier Function Actin_Rearrangement->Barrier_Function Results in Experimental_Workflow_NK_Cytotoxicity cluster_0 Preparation cluster_1 Co-culture cluster_2 Analysis Target_Cells Target Cells Labeling Label Target Cells (e.g., Calcein-AM) Target_Cells->Labeling NK_Cells NK Cells Treatment Treat NK Cells with 16,16-dmPGA1 NK_Cells->Treatment Co-culture Co-culture Labeled Target and Treated NK Cells Labeling->Co-culture Treatment->Co-culture Incubation Incubate (4-6h) Co-culture->Incubation Measurement Measure Target Cell Lysis Incubation->Measurement Analysis Calculate % Specific Lysis Measurement->Analysis

Technical Support Center: 16,16-dimethyl Prostaglandin A1 (dmPGA1)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16,16-dimethyl Prostaglandin A1 (dmPGA1). The information is designed to help minimize cytotoxicity and ensure successful experimental outcomes.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed at expected therapeutic concentrations.

Possible Cause 1: Suboptimal Solvent or Dilution Method

Improper dissolution and dilution of dmPGA1 can lead to the formation of precipitates or micelles, resulting in inconsistent and often higher localized concentrations that are toxic to cells.

Suggested Solution:

  • Solvent Selection: dmPGA1 is soluble in organic solvents such as DMSO, ethanol, and DMF.[1][2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO or ethanol.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO or ethanol. To increase solubility, you can warm the solution to 37°C and sonicate.[2]

  • Working Dilution: For cell-based assays, dilute the stock solution in serum-free culture medium immediately before use. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1% for DMSO).[1]

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] Stock solutions stored at -80°C are stable for up to 6 months, while those at -20°C should be used within one month.[2]

Possible Cause 2: Oxidative Stress and Depletion of Intracellular Glutathione (GSH)

Like other A-type prostaglandins, dmPGA1 can induce cytotoxicity by generating reactive oxygen species (ROS) and depleting intracellular glutathione (GSH), a key antioxidant.[3]

Suggested Solution:

  • Co-treatment with Antioxidants: Supplementing the cell culture medium with antioxidants can mitigate ROS-induced cytotoxicity. N-acetylcysteine (NAC), a precursor to GSH, has been shown to be cytoprotective against prostaglandin-induced damage.[4][5] A starting concentration of 1 mM NAC can be tested.[6]

  • GSH Precursors: Consider using cell-permeable glutathione precursors like glutathione ethyl ester (GSH-EE) to replenish intracellular GSH levels.[7][8][9]

Issue 2: Inconsistent or non-reproducible experimental results.

Possible Cause 1: Instability of dmPGA1 in aqueous solutions.

Prostaglandins can be unstable in aqueous solutions, leading to variability in the effective concentration over the course of an experiment.

Suggested Solution:

  • Fresh Preparations: Always prepare fresh working dilutions of dmPGA1 from a frozen stock solution immediately before each experiment.

  • pH Consideration: Be mindful of the pH of your culture medium, as pH can affect the stability of prostaglandins. Maintain a stable pH throughout the experiment.

Possible Cause 2: Cell density and proliferation rate.

The cytotoxic effects of A-type prostaglandins can be dependent on cell density and the rate of cell division.[10]

Suggested Solution:

  • Standardize Seeding Density: Ensure that cells are seeded at a consistent density for all experiments.

  • Logarithmic Growth Phase: Perform experiments when cells are in the logarithmic growth phase, as rapidly dividing cells may be more sensitive to the effects of dmPGA1.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound cytotoxicity?

A1: The primary mechanism of cytotoxicity for dmPGA1 and related A-type prostaglandins is the induction of apoptosis (programmed cell death).[3] This process is often initiated by the generation of reactive oxygen species (ROS) and the depletion of intracellular glutathione (GSH).[3] This leads to the activation of a caspase cascade, ultimately resulting in cell death.[5][11][12]

Q2: At what concentrations should I expect to see cytotoxic effects of dmPGA1?

A2: The cytotoxic concentration of dmPGA1 can vary significantly depending on the cell line. While specific IC50 values for cytotoxicity are not widely published for a broad range of cancer cells, its antiviral activity, which relies on inhibiting cellular processes, can provide a starting point. For example, the ID50 for inhibiting HIV-1 replication in T cells is 2.5 µg/mL, and for HSV-1 in Vero cells and human foreskin fibroblasts, it ranges from 3.8 to 7.3 µg/mL.[1][2] Cytotoxicity for the parent compound, Prostaglandin A1, has been observed in the range of 3 x 10⁻⁵ M.[10] It is recommended to perform a dose-response curve for your specific cell line to determine the optimal non-toxic and effective concentrations.

Q3: Can I use N-acetylcysteine (NAC) to reduce the cytotoxicity of dmPGA1 without affecting its desired activity?

A3: Yes, it is plausible that NAC can be used to mitigate the off-target cytotoxic effects of dmPGA1. NAC acts as a precursor for glutathione synthesis, which helps to counteract the oxidative stress induced by dmPGA1.[6] By replenishing intracellular GSH, NAC can protect cells from ROS-mediated damage. It is advisable to perform a dose-response experiment with varying concentrations of NAC to find the optimal concentration that reduces cytotoxicity while preserving the desired biological activity of dmPGA1. A starting concentration of 1 mM NAC can be tested.[6]

Q4: How should I properly store and handle dmPGA1 to maintain its stability and minimize degradation?

A4: dmPGA1 is typically supplied as a solution in an organic solvent like methyl acetate or as a crystalline solid.[1]

  • Storage of Stock Solution: Store stock solutions in DMSO or ethanol at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to 6 months).[2] It is recommended to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

  • Protection from Light: Protect the compound from prolonged exposure to light.[1]

  • Handling: When preparing working solutions, thaw the stock solution on ice and dilute it into pre-warmed culture medium immediately before adding it to the cells.

Quantitative Data

Table 1: Antiviral Activity of this compound

VirusCell LineID50 (µg/mL)Reference
HIV-1Acutely Infected T cells2.5[1][2]
HSV-1Vero cells3.8 - 5.6[1][2]
HSV-1Human Foreskin Fibroblasts4.6 - 7.3[1][2]

Table 2: Cytotoxicity of Related Prostaglandins

CompoundCell LineIC50 (µg/mL)Reference
Δ⁷-Prostaglandin A1L12100.3[13][14]
Δ¹²-Prostaglandin J2L12100.3[13][14]
Prostaglandin A1Various (muscle, skin, liver)~3 x 10⁻⁵ M[10]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of dmPGA1 by measuring the metabolic activity of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: The next day, treat the cells with various concentrations of dmPGA1 (e.g., 0.1, 1, 10, 25, 50 µg/mL) with and without a potential cytoprotective agent like NAC (e.g., 1 mM). Include untreated and solvent-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, to confirm if dmPGA1-induced cytotoxicity is mediated by this pathway.

  • Cell Lysis: After treating the cells with dmPGA1 as described above, lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each lysate to wells containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the cleaved pNA chromophore.

  • Data Analysis: Calculate the caspase-3 activity and express it as a fold change relative to the untreated control.

Visualizations

G cluster_extracellular Extracellular cluster_cellular Intracellular dmPGA1 16,16-dimethyl Prostaglandin A1 ROS Reactive Oxygen Species (ROS) Generation dmPGA1->ROS Induces GSH_depletion GSH Depletion dmPGA1->GSH_depletion Causes Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Leads to GSH_depletion->Mitochondrial_Stress Contributes to Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3_Activation Caspase-3 Activation Apoptosome->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis NAC N-acetylcysteine (NAC) (Cytoprotective Agent) GSH_synthesis GSH Synthesis NAC->GSH_synthesis Promotes GSH_synthesis->ROS Neutralizes GSH_synthesis->GSH_depletion Counteracts G cluster_workflow Experimental Workflow: Assessing Cytotoxicity and Cytoprotection start Start: Seed Cells treatment Treat with dmPGA1 +/- NAC start->treatment incubation Incubate (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay caspase_assay Caspase-3 Assay incubation->caspase_assay viability_analysis Analyze Cell Viability mtt_assay->viability_analysis apoptosis_analysis Analyze Apoptosis caspase_assay->apoptosis_analysis end End: Data Interpretation viability_analysis->end apoptosis_analysis->end

References

Validation & Comparative

Comparative Analysis of the Antiviral Activity of 16,16-dimethyl Prostaglandin A1

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity of 16,16-dimethyl Prostaglandin A1 (di-Me-PGA1) against a panel of viruses, benchmarked against established antiviral agents. The content is structured to offer a clear overview of its efficacy, mechanism of action, and the experimental basis for these findings, tailored for an audience of researchers, scientists, and drug development professionals.

Executive Summary

This compound, a synthetic analog of Prostaglandin A1, has demonstrated significant in vitro antiviral activity against a range of DNA and RNA viruses. Notably, it has shown potent inhibitory effects on Herpes Simplex Virus (HSV-1 and HSV-2) and Human Immunodeficiency Virus (HIV-1).[1][2][3][4][5] Evidence also suggests probable efficacy against Influenza A virus, based on the performance of a closely related compound. The primary mechanism of its antiviral action is linked to the induction of the host cell's heat shock response, specifically the synthesis of Heat Shock Protein 70 (HSP70), which interferes with viral protein synthesis and replication.[6][7] This guide synthesizes the available quantitative data, details the experimental protocols used for its validation, and visualizes the key pathways and workflows.

Comparative Antiviral Performance

The antiviral efficacy of this compound is summarized below, with comparisons to standard-of-care antiviral drugs. It is important to note that a direct head-to-head comparison in the same study is often unavailable; therefore, the data presented is a collation from multiple sources. The Selectivity Index (SI), a crucial measure of an antiviral's therapeutic window, is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50). A higher SI value indicates greater selectivity for viral targets over host cells.

Data for 16,16-dimethyl Prostaglandin A2, a closely related analog. N/A: Data not available in the reviewed literature.

Mechanism of Action: Induction of the Heat Shock Response

The antiviral activity of cyclopentenone prostaglandins, including this compound, is primarily attributed to their ability to induce a cellular stress response, leading to the production of Heat Shock Proteins (HSPs), particularly HSP70.[6][7] This mechanism is distinct from many direct-acting antiviral drugs that target viral enzymes.

The proposed signaling pathway is as follows:

antiviral_mechanism cluster_cell Host Cell di-Me-PGA1 16,16-dimethyl Prostaglandin A1 HSF1_inactive Inactive HSF1 (monomer) di-Me-PGA1->HSF1_inactive Activates HSF1_active Active HSF1 (trimer) HSF1_inactive->HSF1_active Trimerization HSE Heat Shock Element (in DNA) HSF1_active->HSE Binds to HSP70_mRNA HSP70 mRNA HSE->HSP70_mRNA Transcription HSP70 HSP70 Protein HSP70_mRNA->HSP70 Translation Viral_Proteins Viral Protein Synthesis & Folding HSP70->Viral_Proteins Inhibits Viral_Replication Viral Replication Viral_Proteins->Viral_Replication Leads to

Caption: Proposed signaling pathway for the antiviral action of this compound.

The reactive α,β-unsaturated carbonyl group in the cyclopentenone ring of di-Me-PGA1 is thought to be the key structure that activates Heat Shock Factor 1 (HSF1).[6] This activation leads to the trimerization of HSF1, which then translocates to the nucleus and binds to the heat shock elements (HSEs) in the promoter regions of heat shock genes, inducing the transcription of HSP70 mRNA. The subsequent increase in HSP70 protein levels interferes with the proper folding and synthesis of viral proteins, thereby inhibiting viral replication.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's antiviral activity.

Plaque Reduction Assay (for HSV)

This assay is a standard method to quantify the infectivity of a virus and to determine the antiviral efficacy of a compound.

a. Cell Preparation:

  • Vero (African green monkey kidney) cells or human foreskin fibroblasts are seeded in 6-well or 12-well plates at a density that allows for the formation of a confluent monolayer overnight.

b. Virus Infection and Compound Treatment:

  • The cell monolayer is washed with phosphate-buffered saline (PBS) and then infected with a specific plaque-forming unit (PFU) of the virus (e.g., 100 PFU/well) for 1-2 hours at 37°C to allow for viral adsorption.

  • After the adsorption period, the virus inoculum is removed, and the cells are washed with PBS.

  • An overlay medium (e.g., Eagle's Minimum Essential Medium with 2% fetal bovine serum and 0.5% methylcellulose) containing various concentrations of this compound or a control drug (e.g., acyclovir) is added to the wells.

c. Incubation and Plaque Visualization:

  • The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

  • The overlay medium is then removed, and the cell monolayer is fixed with methanol and stained with a crystal violet solution.

  • Plaques, which appear as clear zones against a background of stained cells, are counted.

d. Data Analysis:

  • The percentage of plaque inhibition is calculated for each drug concentration relative to the untreated virus control.

  • The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.

HIV-1 p24 Antigen Assay

This assay measures the level of the HIV-1 p24 capsid protein, a biomarker for viral replication.

a. Cell Culture and Infection:

  • Acutely infected T-cells (e.g., VB cell line) or chronically infected macrophages are cultured in appropriate media.

  • The cells are treated with various concentrations of this compound or a control drug (e.g., zidovudine).

b. Sample Collection and Analysis:

  • At specific time points post-infection (e.g., 4, 7, and 10 days), cell culture supernatants are collected.

  • The concentration of p24 antigen in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

c. Data Analysis:

  • The reduction in p24 antigen levels in treated cultures is compared to untreated controls.

  • The IC50 is calculated as the drug concentration that reduces p24 production by 50%.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the viability of the host cells.

a. Cell Seeding and Treatment:

  • Host cells (e.g., Vero, HFF, VB T-cells) are seeded in 96-well plates.

  • The cells are treated with a range of concentrations of this compound for the same duration as the antiviral assay.

b. Cell Viability Measurement:

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

c. Data Analysis:

  • The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated for each concentration relative to the untreated control cells.

  • The 50% cytotoxic concentration (CC50) is determined as the concentration of the compound that reduces cell viability by 50%.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for evaluating the antiviral activity of a compound like this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Culture Host Cells (e.g., Vero, HFF) Infection 4. Infect Cells with Virus Cell_Culture->Infection Compound_Prep 2. Prepare Serial Dilutions of di-Me-PGA1 & Controls Treatment 5. Treat Infected Cells with di-Me-PGA1/Controls Compound_Prep->Treatment Virus_Stock 3. Prepare Virus Stock (e.g., HSV-1, HIV-1) Virus_Stock->Infection Infection->Treatment Incubation 6. Incubate for a Defined Period Treatment->Incubation Quantification 7. Quantify Viral Replication (Plaque Assay, p24 ELISA) Incubation->Quantification Cytotoxicity 8. Assess Cytotoxicity (MTT Assay on uninfected cells) Incubation->Cytotoxicity Calculation 9. Calculate IC50, CC50, and Selectivity Index (SI) Quantification->Calculation Cytotoxicity->Calculation

Caption: A typical experimental workflow for in vitro antiviral activity and cytotoxicity testing.

logical_relationship Hypothesis Hypothesis: di-Me-PGA1 has antiviral activity In_Vitro_Testing In Vitro Antiviral Assays (Plaque Reduction, p24) Hypothesis->In_Vitro_Testing Cytotoxicity_Test Cytotoxicity Assays (MTT) Hypothesis->Cytotoxicity_Test Data_Analysis Determine IC50 and CC50 In_Vitro_Testing->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for HSP70) In_Vitro_Testing->Mechanism_Study Cytotoxicity_Test->Data_Analysis SI_Calculation Calculate Selectivity Index (SI = CC50 / IC50) Data_Analysis->SI_Calculation Conclusion Conclusion on Antiviral Potential and Mechanism SI_Calculation->Conclusion Mechanism_Study->Conclusion

Conclusion and Future Directions

This compound demonstrates promising broad-spectrum antiviral activity in vitro against both DNA and RNA viruses. Its unique mechanism of action, centered on the induction of the host's HSP70 response, presents a novel approach to antiviral therapy that may be less susceptible to the development of viral resistance compared to drugs targeting specific viral enzymes.

However, a comprehensive evaluation of its therapeutic potential is currently limited by the lack of direct comparative studies with standard antiviral agents under identical experimental conditions and a scarcity of published cytotoxicity data, which is essential for determining a reliable Selectivity Index.

Future research should focus on:

  • Head-to-head comparative studies: Directly comparing the antiviral activity and cytotoxicity of this compound with approved antivirals for a wider range of viruses.

  • In vivo efficacy and toxicity studies: Evaluating the compound's performance and safety in animal models of viral infections.

  • Further elucidation of the mechanism of action: A more detailed investigation into the signaling cascade initiated by this compound leading to HSP70 induction and the precise molecular interactions that result in the inhibition of viral replication.

Addressing these research gaps will be crucial in determining the potential of this compound as a clinically viable antiviral agent.

References

A Comparative Analysis of 16,16-dimethyl Prostaglandin A1 and Other Prostaglandin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 16,16-dimethyl Prostaglandin A1 (dmPGA1) with other prominent prostaglandin analogs, focusing on their distinct biological activities and mechanisms of action. This document synthesizes experimental data to offer a clear comparison for research and drug development purposes.

Introduction to Prostaglandin Analogs

Prostaglandins are a group of physiologically active lipid compounds with diverse hormone-like effects. Synthetic prostaglandin analogs have been developed to harness these effects for therapeutic purposes, leading to treatments for a variety of conditions. This guide will focus on comparing this compound, a cyclopentenone prostaglandin, with other widely used analogs such as misoprostol (a PGE1 analog) and dinoprostone (PGE2), highlighting their differential activities in antiviral, anticancer, and cytoprotective applications.

Comparative Biological Activities

The primary therapeutic applications and biological effects of dmPGA1 differ significantly from those of misoprostol and dinoprostone. While dmPGA1 has been primarily investigated for its antiviral and potential anticancer properties, misoprostol and dinoprostone are well-established for their roles in reproductive health and gastric cytoprotection.

Antiviral Activity

16,16-dimethyl PGA1 has demonstrated notable in vitro antiviral activity against both DNA and RNA viruses.[1][2] This activity is a hallmark of cyclopentenone prostaglandins, which are known to inhibit viral replication.[2] In contrast, while some studies suggest misoprostol may have immunomodulatory effects, its direct antiviral activity, particularly with quantitative data, is not as well-documented.[3]

Table 1: Comparison of Antiviral Activity

Prostaglandin AnalogVirusCell LineIC50 / ID50Citation
16,16-dimethyl PGA1 Herpes Simplex Virus-1 (HSV-1)Vero Cells3.8 - 5.6 µg/mL[1][2]
Herpes Simplex Virus-1 (HSV-1)Human Foreskin Fibroblasts4.6 - 7.3 µg/mL[1][2]
Herpes Simplex Virus-2 (HSV-2)Vero Cells3.8 - 4.5 µg/mL[2]
Herpes Simplex Virus-2 (HSV-2)Human Foreskin Fibroblasts5.7 µg/mL[2]
Human Immunodeficiency Virus-1 (HIV-1)Acutely Infected T-cells2.5 µg/mL[1][2]
Misoprostol Data not availableData not availableData not available
Dinoprostone Data not availableData not availableData not available
Anticancer Activity

Table 2: Comparison of Anticancer Activity

Prostaglandin AnalogCancer Type / Cell LineEffectQuantitative DataCitation
16,16-dimethyl PGA1 General (as a cyclopentenone PG)Induces apoptosis and cell cycle arrestData not available[4][5]
Misoprostol Chronic Myelogenous Leukemia (CML) Stem CellsInhibits self-renewalData not available[6]
Dinoprostone (PGE2) Various CancersOften promotes tumor growth and progressionData not available
Cytoprotective Effects

Prostaglandin analogs are well-known for their cytoprotective effects, particularly in the gastrointestinal tract. Misoprostol is clinically used to prevent NSAID-induced gastric ulcers.[7] 16,16-dimethyl PGE2, a related compound, has also demonstrated cytoprotective effects against ischemic injury in the small bowel.[8] While direct comparative studies on the cytoprotective potency of dmPGA1 are limited, this is a recognized property of many prostaglandin analogs.

Mechanisms of Action & Signaling Pathways

The distinct biological activities of these prostaglandin analogs stem from their unique structures and interactions with different cellular signaling pathways.

This compound (Cyclopentenone Prostaglandin)

The activity of cyclopentenone prostaglandins is largely attributed to the reactive α,β-unsaturated carbonyl group in the cyclopentenone ring.[5] Their mechanism is often independent of traditional G-protein coupled prostanoid receptors. Key pathways affected include:

  • Inhibition of NF-κB Signaling: Cyclopentenone prostaglandins can inhibit the activation of NF-κB, a key transcription factor involved in inflammation and viral gene expression. This inhibition prevents the degradation of the inhibitory protein IκBα.[9]

  • Induction of Heat Shock Proteins (HSPs): These prostaglandins can activate the Heat Shock Factor (HSF), leading to the production of HSPs, which can have cytoprotective and antiviral effects.[9]

G cluster_dmPGA1 16,16-dimethyl PGA1 (Cyclopentenone PG) Signaling cluster_nucleus1 dmPGA1 16,16-dimethyl PGA1 IKK IKK Complex dmPGA1->IKK Inhibits HSF1 HSF1 dmPGA1->HSF1 Activates Apoptosis Apoptosis dmPGA1->Apoptosis Induces CellCycleArrest Cell Cycle Arrest dmPGA1->CellCycleArrest Induces IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus HSF1->Nucleus HSF1_n HSF1 HSF1->HSF1_n Translocation HSE HSE HSP Heat Shock Proteins (e.g., HSP70) ViralReplication Viral Replication HSP->ViralReplication Inhibits ViralGenes Viral & Inflammatory Gene Transcription NFkB_n->ViralGenes Activates HSP_Genes HSP Gene Transcription HSF1_n->HSP_Genes Activates HSP_Genes->HSP

Caption: Signaling pathway of 16,16-dimethyl PGA1.
Misoprostol (PGE1 Analog)

Misoprostol primarily acts by binding to prostaglandin E receptors (EP receptors), particularly EP2, EP3, and EP4.[10] This interaction triggers various downstream effects depending on the receptor subtype and cell type.

  • Gastrointestinal Tract: In parietal cells, it binds to EP3 receptors, leading to inhibition of adenylate cyclase, decreased cAMP, and reduced gastric acid secretion.[7]

  • Uterus: It causes strong myometrial contractions by binding to EP receptors, leading to an increase in intracellular calcium.

  • Immune Modulation: Misoprostol can modulate cytokine release from monocytes, inhibiting the production of pro-inflammatory cytokines like IL-1β and TNF-α.[11] Its signaling can also involve the NF-κB and MAPK pathways.[12]

G cluster_misoprostol Misoprostol Signaling Misoprostol Misoprostol EP24 EP2 / EP4 Receptors Misoprostol->EP24 EP3 EP3 Receptor Misoprostol->EP3 Gs Gs EP24->Gs Gi Gi EP3->Gi Ca ↑ Intracellular Ca²⁺ EP3->Ca AC Adenylate Cyclase Gs->AC Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA GastricAcid ↓ Gastric Acid Secretion PKA->GastricAcid Cytokine ↓ Pro-inflammatory Cytokines PKA->Cytokine UterineContraction Uterine Contraction Ca->UterineContraction

Caption: Signaling pathway of Misoprostol.
Dinoprostone (PGE2)

Dinoprostone is identical to the naturally occurring prostaglandin E2 and interacts with all four EP receptor subtypes (EP1, EP2, EP3, and EP4).[13] This broad receptor activity leads to a wide range of physiological effects.

  • Uterus and Cervix: It promotes cervical ripening by increasing collagenase activity and induces uterine contractions via EP1 and EP3 receptors, which increase intracellular calcium.[13][14]

  • Inflammation and Cancer: The role of PGE2 in cancer is complex. Activation of EP2 and EP4 receptors can promote cell proliferation and survival through cAMP-PKA and other pathways, while EP1 and EP3 can also contribute to tumorigenesis.[15]

G cluster_dinoprostone Dinoprostone (PGE2) Signaling Dinoprostone Dinoprostone (PGE2) EP1 EP1 Receptor Dinoprostone->EP1 EP2 EP2 Receptor Dinoprostone->EP2 EP3 EP3 Receptor Dinoprostone->EP3 EP4 EP4 Receptor Dinoprostone->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC AC Adenylate Cyclase Gs->AC Gs->AC Gi->AC IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP cAMP AC->cAMP AC->cAMP Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca PKA PKA cAMP->PKA cAMP->PKA UterineContraction Uterine Contraction Ca->UterineContraction CellProliferation Cell Proliferation Ca->CellProliferation CervicalRipening Cervical Ripening PKA->CervicalRipening PKA->CellProliferation

Caption: Signaling pathway of Dinoprostone (PGE2).

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Herpes Simplex Virus (HSV) Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of plaques (areas of virus-infected cells) by 50% (IC50).

Workflow:

G cluster_workflow HSV Plaque Reduction Assay Workflow A 1. Seed Vero cells in multi-well plates and grow to confluence. B 2. Prepare serial dilutions of the prostaglandin analog. A->B C 3. Pre-incubate cells with the diluted compound. B->C D 4. Infect cells with a known concentration of HSV. C->D E 5. Overlay cells with a semi-solid medium (e.g., methylcellulose) containing the compound. D->E F 6. Incubate for 2-3 days to allow plaque formation. E->F G 7. Fix and stain cells (e.g., with crystal violet). F->G H 8. Count plaques and calculate the IC50 value. G->H G cluster_workflow HIV-1 p24 Antigen ELISA Workflow A 1. Culture HIV-1 susceptible cells (e.g., T-cells) with different concentrations of the prostaglandin analog. B 2. Infect the cells with HIV-1. A->B C 3. Collect culture supernatants at various time points post-infection. B->C D 4. Lyse the virus in the supernatant to release p24 antigen. C->D E 5. Add supernatant to a microplate coated with anti-p24 antibodies. D->E F 6. Add a secondary, enzyme-linked anti-p24 antibody. E->F G 7. Add a substrate to produce a colorimetric signal. F->G H 8. Measure absorbance and quantify p24 concentration against a standard curve. G->H

References

A Comparative Analysis of the Antiviral Effects of 16,16-dimethyl Prostaglandin A1 and Prostaglandin A2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral properties of two prostaglandin compounds: 16,16-dimethyl Prostaglandin A1 (dmPGA1) and Prostaglandin A2 (PGA2). The information presented is collated from experimental data to assist researchers in understanding their potential as antiviral agents.

Executive Summary

Quantitative Comparison of Antiviral Activity

The following tables summarize the available quantitative data on the antiviral efficacy of dmPGA1 and PGA2 against various viruses. It is important to note that the data are derived from separate studies, and direct comparison of potency should be made with caution due to variations in experimental conditions.

Table 1: Antiviral Activity of this compound (dmPGA1)

VirusCell Line50% Inhibitory Concentration (IC50)
Herpes Simplex Virus Type 1 (HSV-1) Vero Cells3.8 - 5.6 µg/mL
Human Foreskin Fibroblasts4.6 - 7.3 µg/mL
Herpes Simplex Virus Type 2 (HSV-2) Vero Cells3.8 - 4.5 µg/mL
Human Foreskin Fibroblasts5.7 µg/mL
Human Immunodeficiency Virus Type 1 (HIV-1) Acutely Infected T-cells (VB line)2.5 µg/mL
Chronically Infected Macrophages5.2 µg/mL

Table 2: Antiviral Activity of Prostaglandin A2 (PGA2) and its Analogs

CompoundVirusCell Line/ModelEffective Concentration/Outcome
Prostaglandin A2 (PGA2) Herpes Simplex Virus Type 1 (HSV-1)Rabbit and Human Cornea Stromal CellsInhibition at 1 to 5 µM
16,16-dimethyl PGA2 (Di-M-PGA2) Influenza A (PR8) VirusBalb/c MiceIncreased survival by an average of 40%
16,16-dimethyl PGA2 Sendai VirusAfrican Green Monkey Kidney Cells>90% inhibition of proliferation at 4 µg/mL[1]
16,16-dimethyl PGA2 (dmPGA2) Herpes Simplex Virus (HSV)Not specifiedCaused up to a 60% increase in HSV replication

Mechanistic Insights: Distinct Signaling Pathways

The antiviral mechanisms of dmPGA1 and PGA2 appear to diverge, targeting different cellular pathways to inhibit viral replication.

This compound: Induction of Heat Shock Protein 70 (HSP70)

The antiviral activity of prostaglandins of the A-series, including PGA1, is strongly associated with the induction of the cellular stress response, specifically the synthesis of Heat Shock Protein 70 (HSP70). This induction is believed to create an intracellular environment that is non-conducive to viral replication, potentially by interfering with viral protein synthesis and folding.

PGA1_HSP70_Pathway 16,16-dmPGA1 16,16-dmPGA1 Cellular_Entry Cellular Entry 16,16-dmPGA1->Cellular_Entry HSF1_Activation Heat Shock Factor 1 (HSF1) Activation Cellular_Entry->HSF1_Activation HSE_Binding Binding to Heat Shock Element (HSE) HSF1_Activation->HSE_Binding HSP70_Gene_Transcription HSP70 Gene Transcription HSE_Binding->HSP70_Gene_Transcription HSP70_Protein_Synthesis HSP70 Protein Synthesis HSP70_Gene_Transcription->HSP70_Protein_Synthesis Inhibition_of_Viral_Protein_Synthesis Inhibition of Viral Protein Synthesis HSP70_Protein_Synthesis->Inhibition_of_Viral_Protein_Synthesis Antiviral_State Establishment of Antiviral State Inhibition_of_Viral_Protein_Synthesis->Antiviral_State

dmPGA1-induced HSP70-mediated antiviral pathway.

Prostaglandin A2: Induction of p53-Dependent Apoptosis

Prostaglandin A2 has been shown to induce apoptosis (programmed cell death) in a p53-dependent manner. By activating the tumor suppressor protein p53, PGA2 can trigger the apoptotic cascade in virus-infected cells, thereby eliminating the viral replication machinery and preventing the spread of the infection.

PGA2_p53_Pathway PGA2 PGA2 Cellular_Entry Cellular Entry PGA2->Cellular_Entry p53_Activation p53 Activation Cellular_Entry->p53_Activation Transcriptional_Activation Transcriptional Activation of Pro-apoptotic Genes p53_Activation->Transcriptional_Activation Apoptotic_Cascade Activation of Apoptotic Cascade Transcriptional_Activation->Apoptotic_Cascade Cell_Death Apoptotic Cell Death of Infected Cell Apoptotic_Cascade->Cell_Death Virus_Elimination Elimination of Viral Reservoir Cell_Death->Virus_Elimination Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation Incubation and Plaque Development cluster_analysis Analysis Cell_Seeding Seed susceptible cells in multi-well plates and grow to confluence. Virus_Infection Infect cell monolayers with a known titer of the virus. Cell_Seeding->Virus_Infection Compound_Dilution Prepare serial dilutions of the test compound (dmPGA1 or PGA2). Compound_Addition Add the diluted compound to the infected cell cultures. Compound_Dilution->Compound_Addition Virus_Infection->Compound_Addition Overlay Add a semi-solid overlay (e.g., agarose) to restrict virus spread. Compound_Addition->Overlay Incubation Incubate for several days to allow for plaque formation. Overlay->Incubation Staining Fix and stain the cells (e.g., with crystal violet) to visualize plaques. Incubation->Staining Plaque_Counting Count the number of plaques in each well. Staining->Plaque_Counting IC50_Calculation Calculate the IC50 value based on the reduction in plaque number compared to untreated controls. Plaque_Counting->IC50_Calculation

References

A Comparative Guide: 16,16-dimethyl Prostaglandin A1 vs. Prostaglandin E2 in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For the research scientist and drug development professional, understanding the nuanced differences between bioactive lipids is paramount. This guide provides a comprehensive comparison of 16,16-dimethyl Prostaglandin A1 (dmPGA1) and Prostaglandin E2 (PGE2), focusing on their divergent effects and mechanisms in key cellular assays.

This document summarizes their performance in proliferation and apoptosis assays, details their distinct signaling pathways, and provides an overview of relevant experimental methodologies.

At a Glance: Key Differences

FeatureThis compound (dmPGA1)Prostaglandin E2 (PGE2)
Primary Effect Primarily anti-proliferative and antiviral.Highly pleiotropic; can be pro-proliferative or pro-apoptotic depending on cell type and context.
Mechanism of Action Induces G1 cell cycle arrest; interacts with the nuclear receptor Nurr1.Binds to cell surface G-protein coupled receptors (EP1-EP4) to initiate diverse downstream signaling.
Signaling Pathways Intracellular signaling through Nurr1 activation; modulation of cyclin-dependent kinases.Primarily extracellular signaling via EP receptors, leading to changes in intracellular cAMP and calcium levels.
Key Cellular Outcomes Inhibition of DNA synthesis, antiviral activity.Inflammation, immune modulation, cell proliferation, apoptosis, smooth muscle contraction/relaxation.

Performance in Cellular Assays: A Comparative Analysis

The following tables summarize the effects of dmPGA1 and PGE2 in key cellular assays. It is important to note that direct comparative studies are limited, and some data for dmPGA1 is inferred from its parent compound, Prostaglandin A1 (PGA1).

Cell Proliferation and Viability Assays
CompoundCell Line(s)Assay TypeObserved EffectQuantitative Data (IC50/EC50)Citation(s)
16,16-dimethyl PGA1 Lewis Lung Carcinoma, B16 MelanomaDNA Synthesis InhibitionInhibition of DNA synthesis.Not specified.[1]
HTLV-I-infected MT-2 cells (PGA1)Cell CountingInhibition of proliferation, G1/S phase arrest.Not specified.[2]
Murine (B16) and Human (RPMI 7932, SK Mel 28) Melanoma (PGA1)Colony Formation, Cell CountingInhibition of growth and colony formation.Not specified.[3]
Prostaglandin E2 Endometrial Cancer Cells (Ishikawa, Hec-1B)CCK-8 AssayPromoted proliferation.Not specified.[4][5]
T and B cell-derived ALL (CCRF-CEM, Nalm-6)MTT AssayGrowth inhibition.Not specified.[6]
Pancreatic Cancer Cells (Panc-1)Colony Formation, [3H]-thymidine incorporationDecreased colony formation and DNA synthesis.Not specified.
L5178Y Leukemia LymphoblastsCell Counting, Colony FormationInhibition of growth and colony formation.Inhibition at 1-8 µg/mL.[7]
Apoptosis Assays
CompoundCell Line(s)Assay TypeObserved EffectQuantitative Data (EC50)Citation(s)
Prostaglandin A1 (as a proxy for dmPGA1) HCT116 (PGA2)Annexin V, Caspase-3 activationInduction of p53-dependent apoptosis.Not specified.[8][9]
Prostaglandin E2 IMR-90 Lung FibroblastsAnnexin V, Caspase-3 activity, PARP cleavageDose-dependent increase in apoptosis.~50 nM[10]
T and B cell-derived ALL (CCRF-CEM, Nalm-6)Flow Cytometry, Western BlottingInduction of apoptosis.Not specified.[6]
Mouse Mast Cells7-AAD StainingAugmentation of cytokine deprivation-induced apoptosis.Not specified.[1]
Immature B lymphocytes (CH31)Agarose Gel Electrophoresis, SEMInduction of apoptosis.Not specified.[11]

Signaling Pathways: A Tale of Two Mechanisms

The cellular effects of dmPGA1 and PGE2 are dictated by their distinct signaling pathways. PGE2 primarily acts through cell surface receptors, while PGA1 (and by extension, dmPGA1) has been shown to engage an intracellular nuclear receptor.

Prostaglandin E2 (PGE2) Signaling Pathway

PGE2 exerts its diverse biological functions by binding to four subtypes of G-protein coupled receptors (GPCRs) on the cell surface: EP1, EP2, EP3, and EP4.[5][10] The activation of these receptors triggers different intracellular signaling cascades, leading to varied cellular responses.[5][10]

  • EP1: Coupled to Gq, its activation leads to an increase in intracellular calcium ([Ca2+]), activating protein kinase C (PKC).

  • EP2 & EP4: Coupled to Gs, they activate adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).[5][10]

  • EP3: Coupled to Gi, it inhibits adenylyl cyclase, leading to a decrease in cAMP.

The balance of signals from these receptors determines the ultimate cellular outcome. For example, in some cells, the pro-proliferative effects of PGE2 are mediated through the EP4 receptor and subsequent activation of the Wnt/β-catenin pathway.[4] Conversely, PGE2-induced apoptosis in lung fibroblasts is mediated by EP2 and EP4 receptors.[10]

PGE2_Signaling PGE2 Signaling Pathway cluster_membrane Cell Membrane PGE2 PGE2 EP1 EP1 Receptor (Gq-coupled) PGE2->EP1 EP2 EP2 Receptor (Gs-coupled) PGE2->EP2 EP4 EP4 Receptor (Gs-coupled) PGE2->EP4 EP3 EP3 Receptor (Gi-coupled) PGE2->EP3 PLC Phospholipase C (PLC) EP1->PLC + AC_up Adenylyl Cyclase (AC) EP2->AC_up + EP4->AC_up + AC_down Adenylyl Cyclase (AC) EP3->AC_down - Ca ↑ [Ca2+]i PLC->Ca PKC Protein Kinase C (PKC) Ca->PKC Cellular_Response1 Cellular Response (e.g., Contraction) PKC->Cellular_Response1 cAMP_up ↑ cAMP AC_up->cAMP_up PKA Protein Kinase A (PKA) cAMP_up->PKA Cellular_Response2 Cellular Response (e.g., Proliferation, Apoptosis) PKA->Cellular_Response2 cAMP_down ↓ cAMP AC_down->cAMP_down Cellular_Response3 Cellular Response (e.g., Inhibition of secretion) cAMP_down->Cellular_Response3

PGE2 Signaling through EP Receptors
This compound (dmPGA1) Signaling Pathway

As a stable analog of PGA1, dmPGA1 is thought to share its key signaling mechanisms. A significant aspect of PGA1 signaling is its ability to act intracellularly, independent of cell surface receptors. Recent studies have identified the orphan nuclear receptor Nurr1 as a direct target of PGA1.[1][12] PGA1 covalently binds to Nurr1, activating its transcriptional function.[12]

Furthermore, the anti-proliferative effects of PGA analogs are linked to the induction of G1 cell cycle arrest. This is achieved through the modulation of key cell cycle proteins, including the induction of the cyclin-dependent kinase inhibitor p21 and the reduction of cyclin E.[10]

dmPGA1_Signaling dmPGA1 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dmPGA1 16,16-dimethyl PGA1 Nurr1_inactive Nurr1 (inactive) dmPGA1->Nurr1_inactive Binds and activates Nurr1_active Nurr1 (active) Nurr1_inactive->Nurr1_active Translocates DNA DNA Nurr1_active->DNA Binds to promoter Transcription Gene Transcription DNA->Transcription p21 ↑ p21 Transcription->p21 CyclinE ↓ Cyclin E Transcription->CyclinE CDK2 CDK2 p21->CDK2 Inhibits G1_arrest G1 Cell Cycle Arrest p21->G1_arrest Induces CyclinE->CDK2 Activates CDK2->G1_arrest Progression through G1

dmPGA1 Intracellular Signaling

Experimental Protocols: An Overview

Detailed protocols for assessing cell viability, proliferation, and apoptosis are widely available. Below is a general workflow applicable to studying the effects of dmPGA1 and PGE2.

General Workflow for Cellular Assays

Experimental_Workflow General Experimental Workflow cluster_assays Assay Type A Cell Seeding (e.g., 96-well plate) B Cell Culture (Allow attachment/growth) A->B C Treatment (dmPGA1 or PGE2 at various concentrations) B->C D Incubation (Defined time period) C->D E Assay Performance D->E Proliferation Proliferation Assay (e.g., MTT, CCK-8) E->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) E->Apoptosis Viability Viability Assay (e.g., Trypan Blue) E->Viability F Data Acquisition (e.g., Plate reader, Flow cytometer) Proliferation->F Apoptosis->F Viability->F G Data Analysis (IC50/EC50 determination) F->G

Workflow for Cellular Assays
Key Experimental Considerations:

  • Cell Type: The choice of cell line is critical, as the effects of both prostaglandins are highly cell-type specific.

  • Concentration Range: A wide range of concentrations should be tested to determine dose-dependent effects and calculate IC50 or EC50 values.

  • Time Course: Experiments should be conducted over various time points to capture both early and late cellular responses.

  • Controls: Appropriate vehicle controls (e.g., DMSO or ethanol) are essential to ensure that the observed effects are due to the prostaglandin and not the solvent.

  • Assay Selection:

    • Proliferation/Viability: MTT, MTS, WST-1, and CCK-8 assays are colorimetric methods that measure metabolic activity, which generally correlates with cell number.[2][4] Direct cell counting or trypan blue exclusion can also be used.

    • Apoptosis: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][13][14] Caspase activity assays and analysis of DNA fragmentation (e.g., TUNEL assay) can provide further mechanistic insights.[10]

Conclusion

This compound and Prostaglandin E2, while both members of the prostaglandin family, exhibit distinct and often opposing effects in cellular assays. PGE2's actions are pleiotropic and mediated by a well-characterized family of cell surface receptors, leading to a wide array of cellular responses that can either promote or inhibit cell growth and survival. In contrast, dmPGA1, as a stable analog of PGA1, primarily demonstrates anti-proliferative effects, acting through an intracellular mechanism involving the nuclear receptor Nurr1 and induction of cell cycle arrest.

For researchers and drug development professionals, the choice between these two molecules will depend on the specific cellular process and therapeutic target under investigation. The divergent signaling pathways and cellular outcomes underscore the importance of understanding the specific biology of each prostaglandin to harness their therapeutic potential effectively.

References

Comparative Review of 16,16-dimethyl Prostaglandin A1 Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-dimethyl Prostaglandin A1 (dmPGA1) is a synthetic analog of Prostaglandin A1 (PGA1). Its resistance to metabolic degradation has made it a subject of interest for its potential therapeutic effects, particularly in the realms of oncology and virology. This guide provides a comprehensive comparison of key findings from various studies on dmPGA1, presenting quantitative data, experimental methodologies, and an exploration of its known signaling pathways.

Data Presentation: Quantitative Efficacy

The following tables summarize the quantitative data from studies evaluating the inhibitory effects of this compound on viral replication and cancer cell proliferation.

Table 1: Antiviral Activity of this compound
VirusCell LineIC50 / ID50 (µg/mL)Reference
Herpes Simplex Virus Type 1 (HSV-1) Vero Cells3.8 - 5.6Hughes-Fulford, M., McGrath, M.S., Hanks, D., et al. (1992). Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication. Antimicrob Agents Chemother.
Human Foreskin Fibroblasts4.6 - 7.3Hughes-Fulford, M., McGrath, M.S., Hanks, D., et al. (1992). Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication. Antimicrob Agents Chemother.
Herpes Simplex Virus Type 2 (HSV-2) Vero Cells3.8 - 4.5Hughes-Fulford, M., McGrath, M.S., Hanks, D., et al. (1992). Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication. Antimicrob Agents Chemother.
Human Foreskin Fibroblasts5.7Hughes-Fulford, M., McGrath, M.S., Hanks, D., et al. (1992). Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication. Antimicrob Agents Chemother.
Human Immunodeficiency Virus Type 1 (HIV-1) Acutely Infected T-cells (VB line)2.5Hughes-Fulford, M., McGrath, M.S., Hanks, D., et al. (1992). Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication. Antimicrob Agents Chemother.
Chronically Infected Macrophages5.2Hughes-Fulford, M., McGrath, M.S., Hanks, D., et al. (1992). Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication. Antimicrob Agents Chemother.
Table 2: Anti-proliferative Activity of this compound and Related Analogs
CompoundCell LineIC50 (µg/mL)Reference
16,16-dimethyl PGA1 Lewis Lung CarcinomaNot SpecifiedHonn, K. V., et al. (1981). Prostaglandin analogs as inhibitors of tumor cell DNA synthesis. Proc Soc Exp Biol Med.
B16 Amelanotic MelanomaNot SpecifiedHonn, K. V., et al. (1981). Prostaglandin analogs as inhibitors of tumor cell DNA synthesis. Proc Soc Exp Biol Med.
Δ7-PGA1 L1210 Culture Cells0.3Fukushima, M., et al. (1986). Antitumor activity of delta 7-prostaglandin A1 and delta 12-prostaglandin J2 in vitro and in vivo. Cancer Res.
12-epi-Δ7-PGA1 L1210 Culture Cells0.3Fukushima, M., et al. (1986). Antitumor activity of delta 7-prostaglandin A1 and delta 12-prostaglandin J2 in vitro and in vivo. Cancer Res.
Δ12,14-PGJ2 L1210 Culture Cells0.3Fukushima, M., et al. (1986). Antitumor activity of delta 7-prostaglandin A1 and delta 12-prostaglandin J2 in vitro and in vivo. Cancer Res.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for replication and further investigation. Below are the protocols as described in the referenced literature.

Antiviral Assays (Hughes-Fulford et al., 1992)
  • Cells and Viruses: Vero (African green monkey kidney) cells and human foreskin fibroblasts were used for Herpes Simplex Virus (HSV) assays. The VB T-cell line and primary human macrophages were used for Human Immunodeficiency Virus (HIV) assays. Laboratory strains and clinical isolates of HSV-1 and HSV-2 were utilized. HIV-1 isolates were obtained from patient samples.

  • Drug Preparation: this compound was dissolved in ethanol to create a stock solution and then diluted in culture medium to the desired concentrations.

  • HSV Plaque Reduction Assay: Confluent cell monolayers were infected with HSV. After a 1-hour adsorption period, the virus was removed, and the cells were overlaid with medium containing various concentrations of dmPGA1. Plaques were counted after 2-3 days of incubation. The 50% inhibitory concentration (IC50) was determined as the concentration of the drug that reduced the number of plaques by 50% compared to the untreated control.

  • HIV-1 p24 Antigen Assay:

    • Acutely Infected T-cells: VB cells were infected with HIV-1 and cultured in the presence of different concentrations of dmPGA1. Supernatants were collected at various time points and the amount of HIV-1 p24 core antigen was quantified using an enzyme-linked immunosorbent assay (ELISA).

    • Chronically Infected Macrophages: Primary human macrophages were infected with HIV-1 for 7 days to establish chronic infection. The cells were then treated with dmPGA1, and the supernatant was assayed for p24 antigen levels over time. The 50% inhibitory dose (ID50) was defined as the drug concentration that reduced p24 production by 50%.

  • Cytotoxicity Assay: To assess whether the antiviral effects were due to toxicity, cell viability was measured using a standard trypan blue exclusion assay or by monitoring cellular DNA synthesis via [3H]thymidine incorporation in the presence of various concentrations of dmPGA1.

Tumor Cell DNA Synthesis Inhibition Assay (Honn et al., 1981)
  • Tumor Cell Preparation: Lewis lung carcinoma and B16 amelanotic melanoma cells were dispersed into single-cell suspensions using collagenase.

  • DNA Synthesis Measurement: The dispersed tumor cells were incubated with various 16,16-dimethyl prostaglandin analogs (PGA1, PGA2, PGE1, and PGE2) for timed intervals. The rate of DNA synthesis was determined by measuring the incorporation of radiolabeled thymidine ([3H]thymidine) into the cellular DNA.

  • Cytotoxicity Evaluation: The viability of the tumor cells after exposure to the prostaglandin analogs was assessed to ensure that the inhibition of DNA synthesis was not a result of cell death.

Signaling Pathways

The biological activities of this compound and its analogs are mediated through their interaction with various intracellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

Studies on the closely related Prostaglandin A1 (PGA1) have elucidated a key mechanism of action involving the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical regulator of inflammatory responses, cell survival, and viral gene expression. PGA1 has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκB-α.[1] This action sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of NF-κB target genes.

NF_kB_Inhibition_by_PGA1 cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB_alpha IκB-α IKK_complex->IkB_alpha phosphorylates NF_kB NF-κB (p50/p65) IkB_alpha->NF_kB inhibits IkB_alpha_P p-IκB-α NF_kB_n NF-κB (p50/p65) NF_kB->NF_kB_n translocates PGA1 16,16-dimethyl Prostaglandin A1 PGA1->IKK_complex inhibits Proteasome Proteasome IkB_alpha_P->Proteasome degradation DNA DNA NF_kB_n->DNA binds Gene_Expression Gene Expression (Inflammation, Viral Replication) DNA->Gene_Expression activates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Potential Involvement in MAPK and JAK-STAT Signaling Pathways

While direct evidence for the effect of this compound on the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways is still emerging, studies on other prostaglandins suggest a potential for interaction.

The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Some prostaglandins have been shown to modulate MAPK activity, which could contribute to their anti-cancer effects. Further research is needed to elucidate the specific role of dmPGA1 in this pathway.

The JAK-STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors to the nucleus, playing a key role in the immune response. Given the immunomodulatory effects of some prostaglandins, it is plausible that dmPGA1 could also influence JAK-STAT signaling, potentially impacting its antiviral and anti-inflammatory properties.

Conclusion

This compound demonstrates significant potential as an antiviral and anti-proliferative agent. Its inhibitory effects on a range of viruses and cancer cell lines are well-documented, with a key mechanism of action identified in the inhibition of the NF-κB signaling pathway. Further research is warranted to fully understand its interactions with other critical cellular signaling pathways, such as the MAPK and JAK-STAT pathways, which could unveil additional therapeutic applications and refine its clinical utility. The detailed experimental protocols provided in this guide offer a foundation for future studies aimed at expanding our knowledge of this promising compound.

References

Navigating the Complex Role of 16,16-dimethyl Prostaglandin E2 in Viral Infections: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between host factors and viral pathogens is paramount. 16,16-dimethyl Prostaglandin E2 (dmPGE2), a stable analog of the endogenous immunomodulator Prostaglandin E2 (PGE2), presents a compelling case study in this complexity. Rather than acting as a conventional antiviral agent, dmPGE2's effects are highly context-dependent, varying significantly across different viral species and host cell types. This guide provides a meta-analysis of the available data on dmPGE2's influence on viral infections, offering a comparative overview of its multifaceted activities.

The body of research on dmPGE2 and its parent compound, PGE2, reveals a complex immunomodulatory role during viral pathogenesis. The effects of these molecules are not straightforwardly pro- or anti-viral but are instead dictated by the specific virus-host interaction. Evidence suggests that in some instances, dmPGE2 can enhance viral replication, while in others, it may exert protective or neutral effects. This highlights the critical need for a detailed understanding of its mechanisms of action for any potential therapeutic application.

Comparative Efficacy of 16,16-dimethyl Prostaglandin E2 Across Viral Models

The following table summarizes the observed effects of dmPGE2 and PGE2 on various viruses, showcasing the diversity of its impact. It is important to note that direct antiviral activity, as measured by metrics like EC50 or IC50, is often not the primary outcome assessed in these studies. Instead, the focus is frequently on the modulation of the host response and its subsequent effect on viral replication or pathogenesis.

Virus FamilyVirusCompoundCell Type/ModelObserved EffectQuantitative Data
HerpesviridaeHerpes Simplex Virus (HSV-1, HSV-2)dmPGE2Vero cells, human foreskin fibroblastsPro-viralUp to 60% increase in HSV replication compared to untreated controls[1]
CoronaviridaeMurine Hepatitis Virus (MHV-3)dmPGE2BALB/cJ mice, primary hepatocytesCytoprotective (host-directed)Cytoprotective effect observed at concentrations of 10⁻⁴ to 10⁻⁸ M[2]
Neutral on viral replicationNo detectable alteration of in vivo viral replication[2][3]
RetroviridaeHuman Immunodeficiency Virus (HIV-1)PGE2T-cell line (Jurkat derivative)Pro-viral (LTR activation)Markedly enhanced HIV-1 LTR-mediated gene activity[4]
PGE2Human peripheral blood lymphocytesAnti-viral (late-stage inhibition)35-40% decrease in p24 antigen levels[5]
OrthomyxoviridaeInfluenza A Virus (IAV)PGE2MacrophagesPro-viral (host response modulation)Inhibition of PGE2 synthesis reduces viral yields[6]
HerpesviridaeHuman Cytomegalovirus (HCMV)PGE2Human foreskin fibroblastsPro-viral (required for efficient replication)Inhibition of PGE2 synthesis reduces viral yields by >100-fold; replication is restored by exogenous PGE2[7][8]
ReoviridaeRotavirusPGE2Not specifiedPro-viral (enhances entry)Enhances viral attachment and internalization

Key Experimental Methodologies

To provide a comprehensive understanding of the data presented, the following are detailed experimental protocols from key studies cited in this guide.

Herpes Simplex Virus (HSV) Replication Assay

The pro-viral effects of dmPGE2 on HSV were determined using a viral yield reduction assay. Vero cells or human foreskin fibroblasts were seeded in multi-well plates and allowed to adhere overnight. The following day, cell monolayers were infected with various strains of HSV-1 or HSV-2 at a specified multiplicity of infection (MOI). Following viral adsorption, the inoculum was removed, and the cells were washed and overlaid with a medium containing different concentrations of dmPGE2 or a vehicle control. After a defined incubation period (e.g., 24-48 hours), the cell lysates and supernatants were harvested. The viral titers were then quantified by plaque assay on fresh Vero cell monolayers. The percentage increase in viral replication was calculated by comparing the titers from dmPGE2-treated wells to the vehicle-treated control wells[1].

Murine Hepatitis Virus (MHV-3) In Vitro Cytoprotection Assay

The cytoprotective effect of dmPGE2 against MHV-3 infection was assessed using primary murine hepatocytes. Hepatocytes were isolated from susceptible BALB/cJ mice and cultured as monolayers. The cells were then infected with MHV-3 at various MOIs (0.1, 1.0, and 10.0). Concurrently, the infected monolayers were treated with a range of concentrations of dmPGE2 (10⁻⁴ to 10⁻⁸ M) or a control vehicle. The cytoprotective effect was evaluated by observing the morphology of the cell monolayers and assessing cell viability at different time points post-infection. The in vivo experiments involved infecting BALB/cJ mice with MHV-3 and subsequently treating them with dmPGE2. The outcomes were measured by histological examination of liver tissue and biochemical analysis of serum markers for liver damage[2].

Human Immunodeficiency Virus (HIV-1) p24 Antigen Assay

The effect of PGE2 on HIV-1 replication was quantified by measuring the concentration of the viral p24 capsid protein in the culture supernatant. Human peripheral blood lymphocytes (PBLs) were isolated and stimulated with phytohemagglutinin (PHA). The activated PBLs were then infected with HIV-1. After infection, the cells were cultured in the presence of various concentrations of PGE2 or a control. Supernatants were collected at different time points post-infection, and the amount of p24 antigen was determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. The percentage reduction in p24 levels was calculated by comparing the PGE2-treated cultures to the untreated controls[5][9].

Signaling Pathways of Prostaglandin E2 in Viral Infections

The diverse effects of PGE2 and its analog dmPGE2 are mediated through a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The activation of these receptors triggers distinct downstream signaling cascades that can influence the cellular environment and, consequently, the outcome of a viral infection. The following diagram illustrates the major signaling pathways initiated by PGE2 binding to its receptors.

PGE2_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus PGE2 PGE2 / dmPGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PI3K PI3K EP4->PI3K PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Mobilization IP3_DAG->Ca2 NFkB NF-κB Ca2->NFkB AC_inc Adenylate Cyclase (Activated) Gs->AC_inc Gs->AC_inc cAMP_inc cAMP ↑ AC_inc->cAMP_inc PKA PKA cAMP_inc->PKA CREB CREB PKA->CREB AC_inh Adenylate Cyclase (Inhibited) Gi->AC_inh cAMP_dec cAMP ↓ AC_inh->cAMP_dec Akt Akt PI3K->Akt Akt->NFkB Gene_Expression Modulation of Gene Expression (e.g., Cytokines, IFNs) CREB->Gene_Expression NFkB->Gene_Expression

PGE2 Signaling Pathways

Conclusion

The available data on 16,16-dimethyl Prostaglandin E2 and its parent compound PGE2 do not support its classification as a broad-spectrum antiviral agent. Instead, its primary role in the context of viral infections is that of a potent immunomodulator with outcomes that are highly dependent on the specific virus and cellular context. For some viruses, such as HSV, it appears to be pro-viral, while for others, its effects are more nuanced, ranging from host cell protection in MHV-3 infection to a complex, dual role in HIV replication. For drug development professionals, this underscores the importance of considering host-directed therapies with caution, as the modulation of a central signaling pathway like that of PGE2 can have disparate and sometimes counterintuitive effects on the course of a viral disease. Future research should focus on elucidating the precise molecular mechanisms that determine whether dmPGE2's immunomodulatory properties will ultimately benefit the host or the pathogen in a given infectious disease model.

References

A Head-to-Head Comparison of 16,16-dimethyl Prostaglandin A1 and Other Antiviral Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity of 16,16-dimethyl Prostaglandin A1 (dmPGA1) with other established antiviral compounds, supported by experimental data. We delve into the quantitative measures of efficacy, detail the experimental protocols used for these assessments, and visualize the underlying molecular mechanisms.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of dmPGA1 has been evaluated against both DNA and RNA viruses, primarily Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1). The following tables summarize the 50% inhibitory concentrations (IC50) of dmPGA1 and compare them with standard antiviral agents, Acyclovir and Zidovudine.

Table 1: Antiviral Activity against Herpes Simplex Virus (HSV)

CompoundVirus StrainCell LineIC50 (µg/mL)IC50 (µM)Reference
This compound HSV-1 (various strains)Vero3.8 - 5.6~10.2 - 15.1[1]
HSV-1 (various strains)Human Foreskin Fibroblast4.6 - 7.3~12.4 - 19.7[1]
HSV-2 (two strains)Vero3.8 - 4.5~10.2 - 12.1[1]
HSV-2Human Foreskin Fibroblast5.7~15.4[1]
Acyclovir HSV-1Vero1.14 (mean)5.06[2][3]
HSV-1Human Primary Keratinocytes67.7 (mean)~300[2][3]
HSV-1Human Primary Fibroblasts0.40 (mean)1.78[2][3]
HSV-1 (77 isolates)-0.07 - 0.97~0.31 - 4.3[4]
HSV-2 (53 isolates)-0.13 - 1.22~0.58 - 5.4[4]

Note: The molecular weight of dmPGA1 is approximately 370.5 g/mol and Acyclovir is 225.2 g/mol . Conversions to µM are approximate.

Table 2: Antiviral Activity against Human Immunodeficiency Virus Type 1 (HIV-1)

CompoundCell LineMeasurementIC50 (µg/mL)IC50 (µM)Reference
This compound Acutely infected T cells (VB line)p24 antigen decrease2.5~6.7[1]
Chronically infected macrophagesp24 antigen decrease5.2~14.0[1]
Zidovudine (AZT) HIV-1 clinical isolates--0.003 - >2.0[5]
HIV-1 isolates from patients--0.01 - 4.87[6]

Note: The molecular weight of Zidovudine is 267.24 g/mol . A direct comparison of IC50 values between dmPGA1 and Zidovudine is challenging due to different assay methodologies and reporting units in the available literature.

Interestingly, closely related prostaglandins, dmPGE2 and dmPGA2, did not exhibit the same antiviral effect against HSV. In fact, they were found to increase HSV replication by up to 60% compared to untreated virus-infected cells[1]. This highlights the specific structure-activity relationship of dmPGA1 in mediating its antiviral properties.

Experimental Protocols

The data presented above were primarily generated using the following established virological assays:

Plaque Reduction Assay (for HSV)

This assay is a standard method for determining the infectivity of a virus and the efficacy of an antiviral compound.

G A Prepare confluent monolayer of host cells (e.g., Vero, HFF) in multi-well plates B Infect cells with a known concentration of HSV A->B C Add serial dilutions of the test compound (e.g., dmPGA1, Acyclovir) B->C D Incubate for a period to allow plaque formation (e.g., 2-3 days) C->D E Fix and stain the cells (e.g., with crystal violet) D->E F Count the number of plaques in each well E->F G Calculate the IC50: the concentration of the compound that reduces the number of plaques by 50% F->G

General workflow for a Plaque Reduction Assay.
p24 Antigen Assay (for HIV-1)

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of the HIV-1 core protein p24 in cell culture supernatants, which is a marker of viral replication.

  • Cell Culture and Infection: Acutely infected T cells (VB line) or chronically infected macrophages are cultured in the presence of varying concentrations of the test compound (e.g., dmPGA1, Zidovudine).

  • Sample Collection: At specific time points post-infection, the cell culture supernatant is collected.

  • ELISA Procedure:

    • The supernatant is added to microtiter plates coated with anti-p24 antibodies.

    • A second, enzyme-linked anti-p24 antibody is added, which binds to the captured p24 antigen.

    • A substrate is added that reacts with the enzyme to produce a color change.

  • Quantification: The intensity of the color is measured using a spectrophotometer, which is proportional to the amount of p24 antigen present.

  • IC50 Calculation: The IC50 is determined as the concentration of the compound that reduces the p24 antigen level by 50% compared to untreated controls.

Mechanism of Action: A Host-Centric Approach

Unlike many conventional antiviral drugs that directly target viral enzymes, dmPGA1 and related prostaglandins appear to exert their antiviral effects primarily by modulating host cell pathways. The central mechanism involves the induction of heat shock proteins (HSPs), particularly HSP70.[7][8]

Signaling Pathway of Prostaglandin A1 (PGA1) Antiviral Activity

The antiviral action of cyclopentenone prostaglandins like PGA1 is multifaceted. In HIV-1 infection, PGA1 has been shown to inhibit viral replication at multiple levels.[9] It can block HIV-1 mRNA transcription and also inhibit viral protein synthesis.[9] One of the key mechanisms is the induction of HSP70, which can interfere with the function of the HIV-1 Vif protein. Vif is responsible for degrading the host's natural antiviral protein, APOBEC3G. By inducing HSP70, PGA1 prevents this degradation, allowing APOBEC3G to be incorporated into new virions and inhibit viral replication.[10] Furthermore, PGA1 can inhibit the activation of NF-κB, a transcription factor crucial for HIV-1 gene expression.[11] For Sendai virus, PGA1 has been shown to selectively inhibit the glycosylation of viral proteins, which is essential for their proper function and maturation.[3][12] In the case of HSV, some prostaglandins have been found to inhibit the primary transcription of the virus.[13]

G cluster_virus Viral Replication Cycle Vif HIV-1 Vif Protein A3G APOBEC3G (Host Antiviral Factor) Vif->A3G promotes degradation NFkB NF-κB ViralTranscription Viral Gene Transcription NFkB->ViralTranscription activates ViralProtein Viral Protein Synthesis PGA1 16,16-dimethyl Prostaglandin A1 PGA1->NFkB inhibits activation PGA1->ViralTranscription inhibits PGA1->ViralProtein inhibits HSF Heat Shock Factor (HSF) PGA1->HSF activates HSP70 Heat Shock Protein 70 (HSP70) HSF->HSP70 induces synthesis HSP70->Vif inhibits

Proposed signaling pathway for the antiviral action of dmPGA1.

Conclusion

This compound demonstrates broad-spectrum antiviral activity against both DNA and RNA viruses. Its host-centric mechanism of action, primarily through the induction of heat shock proteins, presents a novel approach to antiviral therapy that could be less susceptible to the development of viral resistance compared to drugs that target specific viral enzymes. While direct comparative studies are limited, the available data suggests that dmPGA1 is a potent inhibitor of HSV and HIV-1 replication. Further research is warranted to fully elucidate its therapeutic potential and to directly compare its efficacy and safety profile with current standard-of-care antiviral agents in a clinical setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.